Acediasulfone
Description
This compound (INN) is an antimicrobial and antimalarial long-acting prodrug of dapsone.
This compound is a long-acting prodrug of dapsone, used in the treatment of leprosy.
This compound is a small molecule drug with a maximum clinical trial phase of II.
antibacterial drug for treatment of ear infections; structure in first source
Properties
CAS No. |
80-03-5 |
|---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-[4-(4-aminophenyl)sulfonylanilino]acetic acid |
InChI |
InChI=1S/C14H14N2O4S/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)16-9-14(17)18/h1-8,16H,9,15H2,(H,17,18) |
InChI Key |
FKKUMFTYSTZUJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O |
Appearance |
Solid powder |
melting_point |
194.0 °C |
Other CAS No. |
80-03-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ace (sulfone) acediasulfone |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Acediasulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acediasulfone, an antimicrobial and antimalarial agent, functions as a long-acting prodrug of its active form, dapsone.[1][2] This guide delineates the molecular mechanism of action of this compound, focusing on the inhibitory effects of its active metabolite, dapsone, on the bacterial folate biosynthesis pathway. It provides a comprehensive overview of the enzymatic target, quantitative inhibition data, and detailed experimental protocols for assessing its activity. Visual representations of the biochemical pathway and experimental workflows are included to facilitate a deeper understanding of its function.
Introduction: this compound as a Prodrug
This compound is pharmacologically inactive until it is metabolized in the body to its active form, dapsone (4,4'-diaminodiphenyl sulfone).[1][2] This conversion is a critical step for its antimicrobial and antimalarial effects. The primary focus of this guide is, therefore, on the mechanism of action of dapsone. Dapsone belongs to the sulfone class of antibiotics and, like sulfonamides, targets the synthesis of folic acid in microorganisms.[3][4]
Core Mechanism of Action: Inhibition of Dihydropteroate Synthase
The antibacterial effect of dapsone is achieved through the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5] This enzyme catalyzes a crucial step in the de novo synthesis of folate, a vitamin essential for bacterial growth and replication.[6][7]
The Bacterial Folate Biosynthesis Pathway
Bacteria, unlike humans who obtain folate from their diet, must synthesize it internally.[5] The folate synthesis pathway begins with guanosine triphosphate (GTP) and proceeds through several enzymatic steps to produce tetrahydrofolate, the biologically active form of folate. Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[6][7]
The specific reaction catalyzed by DHPS is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][6][7]
Competitive Inhibition by Dapsone
Dapsone is a structural analog of PABA.[3] Due to this structural similarity, dapsone competes with PABA for the active site of the DHPS enzyme.[4][5] When dapsone binds to the enzyme, it prevents the binding of PABA, thereby blocking the synthesis of 7,8-dihydropteroate and, consequently, the entire folate synthesis pathway. This bacteriostatic action inhibits the growth and multiplication of the bacteria.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapsone - Wikipedia [en.wikipedia.org]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
Acediasulfone: A Technical Overview of its Discovery, Development, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of acediasulfone. This compound is an antimicrobial and antimalarial drug that functions as a long-acting prodrug of dapsone.[1][2] It was primarily developed to improve the water solubility of dapsone for the treatment of leprosy.[1]
Discovery and Development Timeline
The development of this compound emerged from the need for a more conveniently administered form of dapsone, which has low water solubility.[1] The timeline of its key milestones is summarized below.
| Year | Milestone | Key Details |
| 1948 | Initial research on N-alkyl, N-carboxyalkyl, and N-hydroxyalkyl derivatives of 4,4'-diaminodiphenyl sulfone (dapsone) was published by E.L. Jackson in the Journal of the American Chemical Society.[1] | This foundational work explored modifications of the dapsone structure. |
| 1949 | First patent for this compound synthesis filed by Cilag Ltd. (CH 254803).[1] | This marked the initial proprietary claim for the synthesis of the compound. |
| 1952 | Subsequent patents for this compound synthesis granted to Cilag Ltd. (CH 278482) and Parke-Davis (U.S. patent 2,589,211).[1] | These patents further secured the intellectual property surrounding the synthesis of this compound. |
| 1967 | Initiation of a significant clinical trial in the Karimui of Papua New Guinea. | Acedapsone (an alternative name for this compound) was administered by injection five times a year for the treatment of leprosy in an area with difficult access.[3] |
| 1975 | Publication of a six-year status report on the Karimui, Papua New Guinea clinical trial. | The report detailed the long-term outcomes and efficacy of acedapsone treatment in over 460 patients.[3] |
| 1976 | Report on a chemoprophylactic trial in Micronesia. | This trial investigated the use of acedapsone for the prevention of leprosy. |
Physicochemical Properties
This compound is chemically known as 2-([4-(4-aminophenyl)sulfonylphenyl]amino)acetic acid.[1] Its key physicochemical properties are detailed in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O₄S |
| Molar Mass | 306.34 g·mol⁻¹[1] |
| CAS Number | 80-03-5[1] |
| Sodium Salt CAS Number | 127-60-6[4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the reaction of dapsone with bromoacetic acid. This process was developed to create a water-soluble salt form of the drug.[1]
General Reaction Scheme:
-
Reactants: Dapsone (1) and Bromoacetic Acid
-
Product: this compound (2)[1]
While the specific, detailed experimental protocol including reaction conditions, solvents, and purification methods are not extensively available in the public domain, the fundamental chemistry involves the alkylation of one of the amino groups of dapsone with bromoacetic acid.
Clinical Trial Protocol (Karimui, Papua New Guinea)
The clinical trial initiated in 1967 in Papua New Guinea provides insight into the clinical application of this compound (referred to as acedapsone or DADDS in the study).
-
Drug Formulation: A repository formulation of acedapsone for intramuscular injection.
-
Dosing Regimen: Injections administered five times per year.[3]
-
Patient Population: Over 460 individuals with leprosy.[3]
-
Duration: The study reported on outcomes after six years of treatment.[3]
-
Primary Outcome Measures: Clinical response and reduction in Mycobacterium leprae in skin smears.[3]
Mechanism of Action
This compound is a prodrug that is metabolized in the body to its active form, dapsone.[1] Therefore, its mechanism of action is that of dapsone. Dapsone is a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in Mycobacterium leprae.[5][6][7][8]
This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid.[5][6][7][8] By inhibiting this pathway, dapsone prevents the synthesis of nucleic acids, which are essential for the growth and replication of the bacteria.[5][6][7][8]
Inhibition of Folic Acid Synthesis by Dapsone.
Clinical Efficacy
The clinical trial in Papua New Guinea demonstrated a satisfactory response to acedapsone therapy in the majority of patients.[3]
-
Patient Cohort: 336 patients were followed for six years.[3]
-
Observed Outcomes:
-
A satisfactory response was observed in 23 out of 28 multibacillary patients.[3]
-
The decrease in the number of M. leprae in skin smears was most prompt in patients with low initial bacterial loads.[3]
-
Patients with a high initial bacterial load and a fully lepromatous diagnosis showed a slower initial response in the first year, followed by a more rapid loss of bacilli in the subsequent year.[3]
-
-
Treatment Failures: In 5 of the 28 multibacillary patients, solid-staining M. leprae reappeared in smears, though isolates from three of these patients were found to be susceptible to dapsone.[3]
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound is not widely available in the public domain. As a long-acting prodrug, it is designed for slow release and sustained levels of the active metabolite, dapsone. The plasma levels of dapsone in the Papua New Guinea trial were found to be normal and above the minimal inhibitory concentration.[3]
Preclinical Studies
Experimental Workflow
The general workflow for the development and evaluation of this compound can be conceptualized as follows:
This compound Development Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Acedapsone (DADDS) treatment of leprosy patients in the Karimui of Papua New Guinea: status at six years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Sodium | C14H13N2NaO4S | CID 23677986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. leprosy-information.org [leprosy-information.org]
Acediasulfone: Molecular Properties and Identification
For Immediate Release
This technical guide provides essential physicochemical data for Acediasulfone, an antibiotic compound. The information is intended for researchers, scientists, and professionals engaged in drug development and chemical analysis.
Core Molecular Data
This compound is chemically identified by its specific molecular formula and weight, which are fundamental parameters for quantitative analysis, formulation, and experimental design.
| Parameter | Value |
| Molecular Formula | C14H14N2O4S[1][2] |
| Molecular Weight | 306.34 g/mol [1][2] |
| Exact Mass | 306.0674 u[2] |
Logical Relationship of Key Identifiers
The following diagram illustrates the direct relationship between the compound's common name and its fundamental molecular properties.
References
The Pharmacology of Acediasulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acediasulfone, an antimicrobial and antimalarial agent, serves as a long-acting prodrug of the well-established therapeutic, dapsone.[1][2][3][4] Primarily utilized in the treatment of leprosy, its pharmacological activity is intrinsically linked to its biotransformation into dapsone.[1][2][3][4] This guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacokinetics, and the clinical context of its use. Due to the limited availability of in-depth pharmacological studies on this compound itself, this document extensively leverages the wealth of data available for its active metabolite, dapsone, to provide a complete picture for researchers and drug development professionals.
Introduction
This compound, also known as acedapsone or diaminodiphenylsulfone diacetate (DADDS), was developed to overcome the compliance challenges associated with the daily oral administration of dapsone in the treatment of leprosy.[5] As a repository formulation, a single intramuscular injection of this compound can maintain therapeutic levels of dapsone for an extended period, proving advantageous in resource-limited settings and for patients with difficulty adhering to daily medication regimens.[5][6] Understanding the pharmacological profile of this compound necessitates a thorough examination of its conversion to dapsone and the subsequent actions of dapsone on its molecular targets.
Mechanism of Action
The therapeutic effects of this compound are solely attributable to its active metabolite, dapsone. Dapsone exerts its antimicrobial and anti-inflammatory effects through two primary mechanisms:
Inhibition of Folate Synthesis in Mycobacteria
Dapsone is a structural analogue of para-aminobenzoic acid (PABA) and acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[7][8] By blocking this enzyme, dapsone prevents the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids.[7] This inhibition of folate synthesis ultimately leads to a bacteriostatic effect on susceptible microorganisms, most notably Mycobacterium leprae.[8] Mammalian cells are unaffected by this mechanism as they do not synthesize their own folate and instead obtain it from dietary sources.[7]
Anti-inflammatory Effects
Beyond its antimicrobial properties, dapsone possesses significant anti-inflammatory activity. This is primarily achieved through the inhibition of myeloperoxidase (MPO), an enzyme found in neutrophils that plays a crucial role in the inflammatory response. MPO catalyzes the production of hypochlorous acid (a potent oxidizing agent) from hydrogen peroxide and chloride ions. By inhibiting MPO, dapsone reduces the production of these damaging reactive oxygen species, thereby mitigating inflammation-associated tissue damage.
Pharmacokinetics
As a prodrug, the pharmacokinetic profile of this compound is centered on its slow release from the injection site and subsequent hydrolysis to dapsone.
Absorption and Distribution
Following intramuscular injection, this compound is slowly absorbed into the systemic circulation. Its conversion to the active form, dapsone, and its primary metabolite, monoacetyldapsone (MADDS), occurs over an extended period.
Metabolism and Excretion
This compound is hydrolyzed in the plasma to release dapsone. Dapsone is then metabolized in the liver, primarily through two pathways: N-acetylation to MADDS and N-hydroxylation to dapsone hydroxylamine. The acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes, which can influence plasma concentrations of dapsone and MADDS.[9] The metabolites are primarily excreted in the urine.[10]
Quantitative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic data for this compound and its active metabolite, dapsone.
Table 1: Pharmacokinetic Parameters of this compound (Acedapsone) in Leprosy Patients
| Parameter | Value | Study Population | Reference |
| Time to Peak Plasma Concentration (Tmax) | 22 - 35 days | 22 lepromatous Filipino patients | [11] |
| Half-life (t1/2) | 46 days | 22 lepromatous Filipino patients | [11] |
| Active Metabolite (Dapsone) t1/2 | 43 days | 22 lepromatous Filipino patients | [11] |
| Primary Metabolite (MADDS) t1/2 | 43 days | 22 lepromatous Filipino patients | [11] |
Table 2: Pharmacokinetic Parameters of Dapsone in Healthy Volunteers
| Parameter | Value Range | Study Population | Reference |
| Peak Serum Concentration (Cmax) | 1.10 - 2.33 mg/L | 25 healthy volunteers | [12] |
| Time to Peak Concentration (Tmax) | 0.5 - 4 hours | 25 healthy volunteers | [12] |
| Area Under the Curve (AUC) | 20.3 - 75.4 mg·h/L | 25 healthy volunteers | [12] |
| Elimination Half-life (t1/2) | 11.5 - 29.2 hours | 25 healthy volunteers | [12] |
| Apparent Volume of Distribution (Vd) | 0.84 - 1.26 L/kg | 25 healthy volunteers | [13] |
Pharmacodynamics
The pharmacodynamic activity of this compound is mediated by dapsone. Key pharmacodynamic parameters relate to its efficacy against M. leprae and its anti-inflammatory effects.
Table 3: Pharmacodynamic Parameters of Dapsone
| Parameter | Value | Target | Reference |
| IC50 (Dihydropteroate Synthase) | 0.06 µg/mL | M. leprae DHPS | [1][14] |
| MIC (Minimum Inhibitory Concentration) | 1 µg/mL | Recombinant E. coli expressing M. leprae DHPS | [1][14] |
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of this compound are not extensively published. However, based on the available literature, a general workflow for assessing the pharmacology of a long-acting prodrug like this compound can be outlined.
Dihydropteroate Synthase (DHPS) Inhibition Assay
A common method to determine the inhibitory activity of dapsone against DHPS involves a coupled enzymatic spectrophotometric assay.[15]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the substrates for DHPS (p-aminobenzoic acid and 6-hydroxymethylpterin pyrophosphate), a coupling enzyme (dihydrofolate reductase), and a cofactor (NADPH).
-
Enzyme and Inhibitor Addition: Purified DHPS enzyme and varying concentrations of the inhibitor (dapsone) are added to the reaction mixture.
-
Spectrophotometric Monitoring: The activity of DHPS is indirectly measured by monitoring the oxidation of NADPH at 340 nm. The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase, consuming NADPH in the process.
-
Data Analysis: The rate of NADPH oxidation is used to calculate the DHPS activity, and the IC50 value for the inhibitor is determined by plotting the enzyme activity against the inhibitor concentration.
Myeloperoxidase (MPO) Inhibition Assay
The inhibitory effect of dapsone on MPO can be assessed by measuring the chlorination of taurine.[8]
-
Reaction Setup: A reaction mixture is prepared containing taurine, purified MPO, and various concentrations of the inhibitor (dapsone) in a suitable buffer at a physiological pH.
-
Initiation and Termination: The reaction is initiated by adding hydrogen peroxide (H2O2) and terminated after a specific incubation period by adding catalase.
-
Detection of Taurine Chloramine: The amount of taurine chloramine produced is quantified by adding a colorimetric reagent (e.g., 3,3',5,5'-tetramethylbenzidine) and measuring the absorbance at a specific wavelength.
-
Calculation of Inhibition: The percentage of MPO inhibition is calculated by comparing the absorbance in the presence of the inhibitor to that of a control without the inhibitor.
Clinical Significance and Future Directions
This compound has played a significant role in the global effort to control leprosy by providing a long-acting, effective treatment that improves patient adherence.[1][6] Its clinical utility is well-established, particularly in outreach programs and for patients in remote areas.
Future research could focus on several areas:
-
Detailed Pharmacokinetic Modeling: More comprehensive pharmacokinetic studies in diverse patient populations could help refine dosing regimens and further optimize treatment outcomes.
-
Exploration of Other Indications: Given the anti-inflammatory properties of dapsone, the potential utility of this compound in other chronic inflammatory conditions could be investigated.
-
Development of Novel Long-Acting Formulations: The success of this compound as a long-acting prodrug provides a strong rationale for the development of new, improved long-acting formulations of dapsone or other anti-leprosy drugs.
Conclusion
This compound stands as a testament to the power of prodrug design in enhancing the therapeutic utility of established drugs. Its pharmacology is a direct extension of its active metabolite, dapsone, which effectively targets both the microbial cause of leprosy and the host's inflammatory response. This guide has provided a detailed overview of the available data, highlighting the key mechanisms, pharmacokinetic properties, and experimental considerations for this important therapeutic agent. For researchers and drug development professionals, a thorough understanding of the pharmacology of both the prodrug and its active metabolite is crucial for the continued optimization of treatment strategies for leprosy and potentially other diseases.
References
- 1. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical drug delivery systems: I. Preparation and evaluation of prodrugs of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoprophylaxis against leprosy with acedapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Acedapsone (DADDS) treatment of leprosy patients in the Karimui of Papua New Guinea: status at six years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic method with ultraviolet detection for the determination of dapsone and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. The pharmacokinetics of dapsone after oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
The Bioconversion of Acediasulfone to Dapsone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acediasulfone, a water-soluble prodrug of the anti-leprosy agent dapsone, is designed to overcome the poor aqueous solubility of its parent compound. The therapeutic efficacy of this compound is contingent upon its efficient in vivo conversion to active dapsone. This technical guide provides a comprehensive overview of the biotransformation of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathways and experimental workflows. The primary mechanism of conversion is understood to be enzymatic hydrolysis, likely mediated by aminopeptidases. This document serves as a resource for researchers investigating the pharmacokinetics, metabolism, and formulation of this compound and related dapsone prodrugs.
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone) has been a cornerstone in the multidrug therapy for leprosy for decades. However, its low water solubility presents challenges in formulation and administration. This compound, N-(p-sulfanilylphenyl)glycine, was developed as a more soluble prodrug to enhance its pharmaceutical properties. The conversion of this prodrug to the active dapsone molecule is a critical step in its mechanism of action. Understanding the kinetics and pathways of this conversion is paramount for optimizing drug delivery and ensuring therapeutic efficacy.
The Conversion Pathway: Enzymatic Hydrolysis
The conversion of this compound to dapsone is primarily believed to occur via enzymatic hydrolysis of the amide bond linking the glycine moiety to the dapsone backbone. As an N-amino acid derivative of dapsone, this compound is a substrate for peptidases.
Based on studies of similar amino acid prodrugs of dapsone, the enzymatic cleavage is likely mediated by aminopeptidases, which are ubiquitous in various tissues and plasma. These enzymes stereospecifically cleave amino acids from the N-terminus of peptides and proteins, and their action on this compound would release dapsone and glycine.
Figure 1: Proposed enzymatic conversion of this compound to dapsone.
Quantitative Data
While specific kinetic data for the conversion of this compound is limited in publicly available literature, studies on analogous L-amino acid derivatives of dapsone provide valuable insights.
| Parameter | Value | Species | Source |
| Conversion Half-life (t½) | < 2 minutes | Rabbit (in vivo) | [1] |
| Conversion | Quantitative | Rabbit (in vivo) | [1] |
Table 1: Pharmacokinetic Parameters for the Conversion of L-Amino Acid Prodrugs of Dapsone. Note: This data is for general L-amino acid derivatives and serves as an estimate for the rapid conversion of this compound.
Experimental Protocols
This section details methodologies for key experiments to study the conversion of this compound to dapsone.
In Vitro Stability of this compound in Human Plasma
This protocol is designed to assess the stability of this compound in human plasma, which contains various enzymes, including aminopeptidases.
Objective: To determine the rate of conversion of this compound to dapsone in human plasma.
Materials:
-
This compound
-
Dapsone (for standard curve)
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
HPLC system with UV or MS/MS detector
-
Thermostatic water bath or incubator (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or PBS).
-
Prepare a 1 mg/mL stock solution of dapsone in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standard solutions for both this compound and dapsone for the calibration curve.
-
-
Incubation:
-
Pre-warm human plasma and PBS to 37°C.
-
In a microcentrifuge tube, add a known volume of human plasma.
-
Spike the plasma with the this compound stock solution to achieve a final concentration of 1 µM.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
-
Sample Processing:
-
Immediately add the aliquot to a microcentrifuge tube containing a protein precipitation agent (e.g., 200 µL of ice-cold acetonitrile or 10% TCA).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples using a validated HPLC method for the simultaneous quantification of this compound and dapsone.
-
-
Data Analysis:
-
Construct calibration curves for both this compound and dapsone.
-
Determine the concentrations of this compound and dapsone at each time point.
-
Plot the concentration of this compound versus time to determine the degradation rate and half-life (t½).
-
Figure 2: Experimental workflow for in vitro plasma stability assay.
In Vitro Metabolism of this compound using Liver Microsomes
This protocol investigates the role of liver enzymes in the metabolism of this compound.
Objective: To determine if this compound is metabolized by liver microsomal enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
HPLC system with UV or MS/MS detector
-
Thermostatic water bath (37°C)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent with low organic content).
-
Thaw the human liver microsomes on ice.
-
-
Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer
-
Human liver microsomes (e.g., 0.5 mg/mL final concentration)
-
This compound (e.g., 1 µM final concentration)
-
-
Prepare a control reaction without the NADPH regenerating system.
-
-
Reaction Initiation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the protein.
-
-
Analysis:
-
Analyze the supernatant by HPLC-UV/MS to quantify the remaining this compound and the formation of dapsone.
-
Figure 3: Workflow for in vitro metabolism study using liver microsomes.
Conclusion
This compound serves as a valuable prodrug of dapsone, with its conversion to the active form being a critical pharmacokinetic step. The available evidence strongly suggests that this biotransformation is a rapid, enzyme-mediated hydrolysis, likely carried out by aminopeptidases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific kinetics and mechanisms of this conversion. A thorough understanding of the conversion of this compound to dapsone is essential for the continued development and clinical application of this important therapeutic agent.
References
Acediasulfone: A Technical Deep-Dive into its Antimalarial Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acediasulfone, a long-acting prodrug, exerts its antimalarial effects through its active metabolite, dapsone.[1][2][3][4][5] This technical guide provides a comprehensive overview of the antimalarial properties of this compound, focusing on the pharmacological activity of dapsone. It details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to generate this data. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially further develop sulfone-based antimalarial therapies.
Introduction
This compound is an antimicrobial agent that also possesses antimalarial activity.[1][2] It functions as a prodrug, being metabolized in the body to its active form, dapsone.[1][2][3][4][5] Dapsone belongs to the sulfone class of drugs and has been used in combination with other agents for the treatment and prevention of malaria.[6][7][8] This document will focus on the antimalarial properties of dapsone as the active principle of this compound.
Mechanism of Action: Inhibition of Folate Biosynthesis
Dapsone's antimalarial activity stems from its ability to disrupt the folate biosynthesis pathway in Plasmodium parasites. Specifically, dapsone acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[9][10] DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyldihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial precursor for the synthesis of folic acid.[9]
Unlike their human hosts, who obtain folate from their diet, malaria parasites must synthesize it de novo. By inhibiting DHPS, dapsone effectively blocks this essential pathway, leading to a depletion of folate cofactors necessary for the synthesis of nucleic acids and certain amino acids. This ultimately inhibits parasite replication and survival. The selective toxicity of dapsone is due to the absence of the DHPS-mediated folate synthesis pathway in humans.
Signaling Pathway Diagram
Caption: Folate biosynthesis pathway in Plasmodium and the inhibitory action of dapsone.
Quantitative Data
The following tables summarize the available quantitative data on the antimalarial activity of dapsone.
Table 1: In Vitro Activity of Dapsone against Plasmodium falciparum
| Parameter | P. falciparum Strain | Value | Reference(s) |
| IC50 | K39 | Unbound concentration in vivo was 10-fold higher than IC50 | [6][11] |
| IC50 | Field Isolates (Kenya) | Varied, with some resistant isolates showing IC50 > 10 µg/mL | [12] |
Note: Specific IC50 values for dapsone against various P. falciparum strains are not consistently reported in the reviewed literature. The data from clinical studies provides an indirect measure of its in vitro potency.
Table 2: In Vivo Efficacy of Dapsone Combinations
| Study Type | Drug Combination | Parasite | Animal Model | Efficacy | Reference(s) |
| Prophylaxis | Dapsone-Pyrimethamine | P. falciparum | Human | 100% protection (0/83 infected vs 28/83 in placebo) | [13] |
| Treatment | Chlorproguanil-Dapsone | P. falciparum | Human (children) | 93.5% cure rate (246/263 cleared parasites) | [8] |
| Treatment | Chlorproguanil-Dapsone | P. falciparum | Human | Effective treatment for uncomplicated malaria | [7] |
Table 3: Dihydropteroate Synthase (DHPS) Inhibition by Dapsone
| Parameter | P. falciparum Enzyme | Value | Reference(s) |
| Ki | Recombinant DHPS | Dapsone was the most potent inhibitor tested among several sulfones and sulfonamides. Ki values for dapsone can be calculated from IC50 data. | [9] |
Note: A specific Ki value for dapsone against P. falciparum DHPS was not explicitly found in the reviewed literature, though its high potency as a DHPS inhibitor is established.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Antimalarial Susceptibility Testing
The in vitro activity of dapsone against P. falciparum can be determined using various methods that measure parasite growth inhibition.[14][15][16][17]
Objective: To determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum.
Methodology ([3H]-Hypoxanthine Incorporation Assay): [14][16]
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., K39 strain) are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment.[14]
-
Drug Preparation: A stock solution of dapsone is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Setup: In a 96-well microtiter plate, the drug dilutions are added to parasite cultures with a starting parasitemia of approximately 0.5-1%. Control wells with no drug are included.
-
Incubation: The plates are incubated for 24-48 hours under the same conditions as the parasite culture.
-
Radiolabeling: [3H]-hypoxanthine, a nucleic acid precursor, is added to each well, and the plates are incubated for another 18-24 hours.
-
Harvesting and Measurement: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the drug-free control. The IC50 value is determined by plotting the inhibition percentage against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro antimalarial susceptibility testing.
In Vivo Antimalarial Efficacy Testing (Peters' 4-Day Suppressive Test)
The Peters' 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.[14]
Objective: To assess the schizonticidal activity of a drug against a blood-stage malaria infection in mice.
Methodology: [14]
-
Animal Model: Swiss albino mice are typically used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with a standardized dose of Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test drug (dapsone) is administered orally or subcutaneously to groups of infected mice once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the control group, and the percentage of parasite suppression is calculated using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100
References
- 1. This compound (INN) is an antimicrobial drug, which also has antimalarial activity. It is a long-acting prodrug of dapsone, which is used for treating leprosy. [molsyns.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C14H14N2O4S | CID 66451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chlorproguanil/dapsone for uncomplicated Plasmodium falciparum malaria in young children: pharmacokinetics and therapeutic range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorproguanil-dapsone: effective treatment for uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in dhfr in Plasmodium falciparum infections selected by chlorproguanil-dapsone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plasmodium falciparum: in vitro activity of sulfadoxine and dapsone in field isolates from Kenya: point mutations in dihydropteroate synthase may not be the only determinants in sulfa resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inadequate prophylaxis of malaria with dapsone-pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
- 15. ajpp.in [ajpp.in]
- 16. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tm.mahidol.ac.th [tm.mahidol.ac.th]
Methodological & Application
Acediasulfone: Application Notes and Protocols for Leprosy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of acediasulfone, a long-acting prodrug of dapsone, and its historical application in the research and treatment of leprosy. This document includes a summary of its mechanism of action, pharmacokinetic data, and protocols synthesized from historical clinical trials.
Introduction
This compound, also known as acedapsone or 4,4'-diacetyldiaminodiphenyl sulfone (DADDS), is an antimicrobial agent that has been investigated for its efficacy in the treatment and prevention of leprosy, a chronic infectious disease caused by Mycobacterium leprae. As a repository sulfone, this compound is slowly hydrolyzed in the body to its active metabolite, dapsone.[1][2][3] Dapsone is a well-established bacteriostatic agent against M. leprae. The long-acting nature of this compound offered a potential advantage in ensuring treatment adherence in resource-limited settings.
Mechanism of Action
This compound itself is not the active agent against M. leprae. Following intramuscular administration, it is gradually deacetylated to form dapsone. Dapsone acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid. Folic acid is essential for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, dapsone inhibits the replication of M. leprae.
Caption: Mechanism of this compound Action.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound (DADDS) | Dapsone (DDS) | Monoacetyl DDS (MADDS) | Reference |
| Dosage | 225 mg (intramuscular) | - | - | [5] |
| Peak Plasma Level (Time) | 22 - 35 days | 22 - 35 days | 22 - 35 days | [5] |
| Plasma Half-life (T1/2) | 46 days | 43 days | 43 days | [5] |
Table 2: Efficacy of this compound in Leprosy Chemoprophylaxis
| Study Group | Number of Subjects | Number of Leprosy Cases | Follow-up Period | Protective Efficacy | Reference |
| This compound | 280 | 13 | 225 weeks | 56.7% | [5] |
| Placebo | 280 | 30 | 225 weeks | - | [5] |
Experimental Protocols
The following are synthesized protocols based on the methodologies described in historical clinical trial literature. These are intended for informational purposes and should be adapted and approved by an institutional review board before implementation.
Protocol 1: Evaluation of this compound Efficacy in Leprosy Treatment
Objective: To assess the clinical and bacteriological response of leprosy patients to treatment with this compound.
Methodology:
-
Patient Selection:
-
Recruit patients with a confirmed diagnosis of multibacillary leprosy.
-
Obtain informed consent from all participants.
-
Conduct a baseline clinical assessment, including skin examinations and nerve function tests.
-
Collect skin slit smears or biopsies for bacteriological examination to determine the initial bacterial index (BI).
-
-
Treatment Regimen:
-
Monitoring and Evaluation:
-
Perform clinical assessments at regular intervals (e.g., every 3-6 months) to monitor for signs of improvement or adverse reactions.
-
Collect skin slit smears or biopsies annually to assess the change in the bacteriological index.
-
Monitor plasma levels of dapsone to ensure they remain above the minimal inhibitory concentration (MIC) for M. leprae.[6]
-
Caption: Leprosy Treatment Trial Workflow.
Protocol 2: this compound for Leprosy Chemoprophylaxis
Objective: To evaluate the protective efficacy of this compound in preventing the development of leprosy in household contacts of leprosy patients.
Methodology:
-
Study Population:
-
Identify household contacts of individuals with active multibacillary leprosy.
-
Enroll healthy, disease-free contacts who provide informed consent.
-
-
Randomization and Blinding:
-
Randomly assign participants to either the treatment group (this compound) or the control group (placebo).
-
The study should be conducted in a double-blind manner where neither the participants nor the investigators know the treatment allocation.
-
-
Intervention:
-
Administer 3 injections of this compound (or placebo) at 10-week intervals.[5]
-
-
Follow-up and Outcome Assessment:
-
Monitor all participants for the development of clinical signs of leprosy over a prolonged period (e.g., 225 weeks).[5]
-
Confirm any suspected cases of leprosy through clinical and bacteriological examination.
-
Calculate the incidence of leprosy in both the this compound and placebo groups to determine the protective efficacy.
-
Synthesis of this compound
This compound is synthesized from dapsone. The process involves the reaction of dapsone with bromoacetic acid. This reaction results in the formation of this compound, which can be administered as a water-soluble salt, improving its administrability compared to the poorly water-soluble dapsone.[1]
References
- 1. Acedapsone (DADDS) treatment of leprosy patients in the Karimui of Papua New Guinea: status at six years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. leprosy-information.org [leprosy-information.org]
- 3. ajtmh.org [ajtmh.org]
- 4. Blood dapsone levels in leprosy patients treated with acedapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limited duration acedapsone prophylaxis in leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acedapsone treatment of leprosy patients: response versus drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Acediasulfone in Malaria Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the exploration of novel and repurposed therapeutic agents. Acediasulfone, a long-acting prodrug of the sulfone antibiotic dapsone, presents a compelling candidate for antimalarial research. Like other sulfonamides, its active form, dapsone, targets a crucial metabolic pathway in the parasite, offering a distinct mechanism of action from many frontline antimalarials.[1]
These application notes provide a comprehensive guide for researchers utilizing this compound in in vitro malaria cell culture models. The document outlines the underlying mechanism of action, detailed protocols for assessing its antimalarial activity, and a summary of available efficacy data.
Mechanism of Action: Inhibition of Folate Biosynthesis
This compound's antimalarial activity is exerted through its active metabolite, dapsone. Dapsone acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) within the parasite's folate biosynthesis pathway.[2] This pathway is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are vital for the parasite's growth and replication.[3]
Plasmodium falciparum synthesizes folate de novo, making the folate pathway an attractive drug target as humans acquire folate through their diet.[4] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA), dapsone blocks the production of dihydropteroate, a precursor to tetrahydrofolate. This disruption of the folate pathway ultimately leads to the inhibition of parasite proliferation.
Signaling Pathway Diagram
Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of this compound (dapsone).
Quantitative Data: In Vitro Efficacy of Dapsone
As this compound is a prodrug, its in vitro activity is a direct result of its conversion to dapsone. The following table summarizes the 50% inhibitory concentration (IC50) values for dapsone against various strains of P. falciparum. It is important to note that IC50 values can vary based on the specific laboratory conditions and assays used.
| P. falciparum Strain | Resistance Profile | IC50 (µM) | Reference |
| K39 | Not specified | ~0.065 | [5] |
| Field Isolates (Kenya) | Varied | Wide range, influenced by dhps mutations | [6] |
| FC-27 | Chloroquine- and Pyrimethamine-sensitive | Effective inhibition in ex vivo assay | [7] |
| K1 | Chloroquine- and Pyrimethamine-resistant | Ineffective in ex vivo assay | [7] |
Experimental Protocols
This section provides a detailed methodology for determining the in vitro antimalarial activity of this compound using a standardized SYBR Green I-based fluorescence assay.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound against P. falciparum.
Materials and Reagents
-
Plasmodium falciparum culture (e.g., 3D7, W2, Dd2 strains)
-
Human erythrocytes (O+), washed
-
Complete malaria culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I)
-
This compound (stock solution prepared in DMSO and serially diluted in complete medium)
-
96-well flat-bottom sterile microplates
-
SYBR Green I lysis buffer
-
Positive control antimalarial drug (e.g., Chloroquine, Artemisinin)
-
Negative control (complete medium with DMSO, vehicle control)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Step-by-Step Protocol
-
P. falciparum Culture Maintenance:
-
Maintain a continuous culture of the desired P. falciparum strain in human erythrocytes at a 2-5% hematocrit in complete malaria culture medium.
-
Incubate at 37°C in a humidified atmosphere with the gas mixture.
-
Monitor parasitemia daily by Giemsa-stained thin blood smears.
-
-
Parasite Synchronization:
-
To obtain a population of parasites at the same life cycle stage (preferably ring stage), synchronize the culture using 5% D-sorbitol treatment.
-
Repeat the synchronization process to achieve a highly synchronous culture.
-
-
Preparation of Drug Plates:
-
Prepare serial dilutions of this compound in complete medium in a separate 96-well plate. A typical concentration range to test would be from low nanomolar to high micromolar.
-
Transfer the drug dilutions to the final assay plate (in triplicate). Include wells for positive and negative controls.
-
-
Assay Initiation:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5-1% and a hematocrit of 2% with uninfected erythrocytes and complete medium.
-
Add the parasite suspension to each well of the drug-containing plate.
-
Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
-
SYBR Green I Assay and Fluorescence Reading:
-
After the 72-hour incubation, lyse the red blood cells by freezing the plates at -20°C or -80°C followed by thawing.
-
Add SYBR Green I lysis buffer to each well and mix thoroughly.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis and IC50 Determination:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the fluorescence data to the drug-free control wells (representing 100% parasite growth).
-
Plot the percentage of growth inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
-
Conclusion
This compound, through its active form dapsone, represents a valuable tool for antimalarial research, particularly in the context of drug repurposing and combination therapies. The protocols and data presented here provide a framework for the systematic evaluation of its efficacy in in vitro malaria cell culture models. By understanding its mechanism of action and employing standardized assays, researchers can effectively assess the potential of this compound and other DHPS inhibitors in the ongoing effort to combat malaria.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Chlorproguanil/dapsone for uncomplicated Plasmodium falciparum malaria in young children: pharmacokinetics and therapeutic range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum: in vitro activity of sulfadoxine and dapsone in field isolates from Kenya: point mutations in dihydropteroate synthase may not be the only determinants in sulfa resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple-dose pharmacokinetics and in vitro antimalarial activity of dapsone plus pyrimethamine (Maloprim) in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro drug assay and IC50 calculation [bio-protocol.org]
Protocols for the Preparation of Acediasulfone Solutions: Application Notes for Researchers
For Immediate Release
These application notes provide detailed protocols for the preparation of acediasulfone solutions for use in research and drug development. This compound, a long-acting prodrug of the antimicrobial and antimalarial agent dapsone, can be administered as a water-soluble salt, which is the focus of these protocols. Given the limited availability of specific experimental data on the solubility of this compound, these guidelines are based on available chemical information and established laboratory practices for similar compounds.
Introduction
This compound is a compound of interest for its potential antimicrobial and antimalarial activities.[1] Proper preparation of this compound solutions is critical for accurate and reproducible experimental results in in vitro and in vivo studies. This document outlines the recommended procedures for the dissolution of this compound, with a particular focus on its more soluble sodium salt form.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound and its sodium salt is fundamental to preparing stable and effective solutions. This compound is a derivative of dapsone, designed to have improved water solubility.[1]
Table 1: Physicochemical and Predicted Solubility Data for this compound and this compound Sodium
| Property | This compound | This compound Sodium | Reference |
| Molecular Formula | C₁₄H₁₄N₂O₄S | C₁₄H₁₃N₂NaO₄S | [2] |
| Molecular Weight | 306.34 g/mol | 328.32 g/mol | [2][3] |
| CAS Number | 80-03-5 | 127-60-6 | [2][3] |
| Predicted Water Solubility | 0.179 mg/mL | 0.344 mg/mL | [4] |
Note: Solubility data is based on computational predictions and may vary under experimental conditions.
Experimental Protocols
Due to the higher predicted water solubility, it is recommended to use the sodium salt of this compound for the preparation of aqueous solutions.
Protocol 1: Preparation of an Aqueous Stock Solution of this compound Sodium
This protocol describes the preparation of a 1 mg/mL aqueous stock solution of this compound sodium.
Materials:
-
This compound Sodium powder (CAS: 127-60-6)
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile storage vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound Sodium powder. For a 10 mL of a 1 mg/mL solution, weigh 10 mg of the powder.
-
Initial Dissolution: Add the weighed powder to a sterile conical tube. Add a small volume of nuclease-free water (e.g., 2-3 mL for a 10 mL final volume).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to aid dissolution. If necessary, use a magnetic stirrer at a low to medium speed.
-
Volume Adjustment: Once the powder is fully dissolved, add nuclease-free water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the sterile solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage.
Protocol 2: Preparation of this compound Solution in Organic Solvents
For applications requiring higher concentrations or for the less soluble this compound free acid, organic solvents may be necessary. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of sparingly soluble compounds for in vitro assays.
Materials:
-
This compound powder (CAS: 80-03-5)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the weighed powder).
-
Mixing: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to facilitate dissolution, but the stability of the compound under these conditions should be considered.
-
Storage: Store the DMSO stock solution at -20°C in tightly sealed vials to prevent moisture absorption. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Stability Considerations
The stability of this compound in solution is not well-documented. As a prodrug of dapsone, its stability in aqueous solutions, particularly at different pH values and temperatures, should be considered. Dapsone itself has very low water solubility, and its stability in suspension has been studied.[5][6] It is recommended to prepare fresh solutions for experiments whenever possible. For stored stock solutions, it is advisable to perform quality control checks, such as spectrophotometry or chromatography, to confirm the concentration and integrity of the compound over time.
Experimental Workflow and Signaling Pathway Diagrams
To aid in the visualization of the experimental process, a workflow diagram is provided below.
Caption: Workflow for preparing a sterile aqueous solution of this compound sodium.
Disclaimer: These protocols are intended for research purposes only. Researchers should always consult relevant safety data sheets (SDS) before handling any chemical compounds and perform their own validation of solution stability and suitability for their specific experimental setup.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H14N2O4S | CID 66451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Sodium | C14H13N2NaO4S | CID 23677986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Stability of Dapsone in Extemporaneously Compounded Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Dapsone in Extemporaneously Compounded Oral Suspensions. | Semantic Scholar [semanticscholar.org]
Acediasulfone Dosage for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
The therapeutic effects of acediasulfone are attributable to its active metabolite, dapsone. Dapsone possesses a dual mechanism of action:
-
Antimicrobial Effect: Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][6][] By competing with the natural substrate, para-aminobenzoic acid (PABA), dapsone blocks the synthesis of dihydrofolic acid, a precursor for purines and ultimately DNA.[8][9] This bacteriostatic action is effective against Mycobacterium leprae and other susceptible microorganisms.[5]
-
Anti-inflammatory Effect: Dapsone also exhibits anti-inflammatory properties by inhibiting the myeloperoxidase-H2O2-halide system in neutrophils.[4][8] This action reduces the production of cytotoxic oxidants, thereby mitigating tissue damage during inflammatory responses.[8]
Signaling Pathway Diagrams
Caption: Inhibition of bacterial folic acid synthesis by dapsone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H14N2O4S | CID 66451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 5. Dapsone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. BPJ 49: Antibiotic series: Appropriate use of sulfonamide antibiotics [bpac.org.nz]
- 8. Dapsone - Wikipedia [en.wikipedia.org]
- 9. drugs.com [drugs.com]
Application Notes and Protocols for the Quantification of Acediasulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Acediasulfone, an antimicrobial and antimalarial drug. The protocols described herein are essential for quality control, stability testing, and pharmacokinetic studies.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of water:methanol:glacial acetic acid (750:249:1, v/v/v).[1][2] The pH of the aqueous phase may need to be adjusted to optimize peak shape and retention.
-
Detection Wavelength: Based on the UV spectrum of sulfonamides, a detection wavelength of 270 nm is a suitable starting point.[1][2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
-
Injection Volume: 20 µL.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase) to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., bulk drug, pharmaceutical formulation). For a solid dosage form, a representative portion should be accurately weighed, dissolved in a suitable solvent, sonicated to ensure complete dissolution, and diluted to a concentration within the calibration range. Filtration through a 0.45 µm filter is recommended before injection.
1.3. Forced Degradation Studies:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][4] The drug substance should be exposed to the following stress conditions:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 1.0 N HCl) at an elevated temperature (e.g., 70°C).[5]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 1.0 N NaOH) at an elevated temperature.[5]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 10% H₂O₂).[5]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 70°C).[5]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm).[1][5]
After exposure, the stressed samples are diluted to a suitable concentration and analyzed by the HPLC method to check for the separation of the this compound peak from any degradation product peaks.
Data Presentation: Method Validation Parameters (Based on Similar Sulfonamides)
The following table summarizes typical validation parameters for stability-indicating HPLC methods for sulfonamides, which can be expected for a validated this compound method.
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL[5] |
| Limit of Quantification (LOQ) | 1.6 µg/mL[5] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from degradants or excipients |
Workflow Diagram
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and faster alternative for the quantification of this compound, particularly in combination with other drugs.
Experimental Protocols
2.1. Derivative Spectrophotometry:
This technique is useful for the simultaneous determination of this compound in the presence of interfering substances.[6]
-
Ratio-Spectra First Derivative Method:
-
Prepare standard solutions of this compound and the interfering substance.
-
Record the absorption spectra of the mixture.
-
Divide the spectrum of the mixture by the spectrum of a standard solution of one of the components.
-
Calculate the first derivative of the resulting ratio spectrum.
-
Measure the amplitude at the appropriate wavelength (e.g., 310 nm for this compound when in a mixture with cinchocaine).[6]
-
Quantify using a calibration curve prepared similarly.
-
-
Zero-Crossing First Derivative Method:
-
Record the first derivative spectra of the standard solutions and the sample.
-
Identify the zero-crossing point of the interfering substance.
-
Measure the derivative response of this compound at this wavelength (e.g., 318 nm for this compound in a mixture with cinchocaine).[6]
-
Quantify using a calibration curve.
-
2.2. Colorimetric Method:
This method involves the formation of a colored product that can be measured spectrophotometrically.[6]
-
To a series of volumetric flasks, add aliquots of the this compound standard or sample solution.
-
Add a solution of p-dimethylaminobenzaldehyde (PDAB).
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (e.g., 452 nm).[6]
-
Construct a calibration curve of absorbance versus concentration to determine the amount of this compound in the sample.
Data Presentation: Spectrophotometric Method Validation Parameters
| Method | Linearity Range (µg/mL) |
| Ratio-Spectra First Derivative | 2 - 14[6] |
| Zero-Crossing First Derivative | 2 - 16[6] |
| Colorimetric Method | 12 - 60[6] |
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Acediasulfone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Acediasulfone using a reliable and reproducible isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
This compound is an antimicrobial agent. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability studies. The HPLC method outlined below is designed to provide a straightforward and robust approach for the determination of this compound in various sample matrices. This method is based on established principles for the analysis of structurally similar compounds and has been detailed to meet the stringent requirements of pharmaceutical research and quality assurance.
Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1. These conditions have been selected to ensure optimal separation, peak symmetry, and sensitivity.
Table 1: Optimized HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |
| Isocratic Elution | A suitable mixture of acetonitrile and water, with phosphoric acid added to the water to adjust the pH, can be used. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | To be determined by UV scan of this compound standard |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Prepare the aqueous component by adding a sufficient amount of phosphoric acid to HPLC-grade water to achieve the desired pH. For MS compatibility, use formic acid.[1]
-
Mix the appropriate volumes of the aqueous component and acetonitrile to achieve the final mobile phase composition.[1]
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or a mixture of the mobile phase, in a 100 mL volumetric flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 100 µg/mL.
-
Store the stock solution under refrigerated conditions (2-8 °C) when not in use.
Preparation of Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the desired linear range.
-
Inject each working standard solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). A general procedure for a solid dosage form is outlined below:
-
Weigh and finely powder a representative number of tablets or capsules.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Transfer the powder to a volumetric flask of appropriate size.
-
Add a suitable volume of the dissolution solvent (e.g., methanol or mobile phase).
-
Sonicate for 20-30 minutes to ensure complete extraction of the drug.
-
Make up the volume with the dissolution solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Method Validation Summary
The described HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. A summary of typical validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or degradation products |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed to ensure the accuracy and precision of the results for the intended application.
References
Application Notes and Protocols: Acediasulfone as a Reference Standard in Drug Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acediasulfone, a sulfone antibacterial agent, serves as a critical reference standard in pharmaceutical analysis and quality control.[1] It is a long-acting prodrug of dapsone, also exhibiting antimalarial activity, and is primarily used in the treatment of leprosy.[2][3][4][5][6] The sodium salt of this compound is also utilized in pharmaceutical formulations.[4][7] As a reference standard, this compound is employed to ensure the identity, purity, strength, and quality of drug substances and products. Its use is integral to method validation, calibration of analytical instruments, and routine quality control testing, enabling accurate and reproducible results in drug development and manufacturing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Name | 2-([4-(4-aminophenyl)sulfonylphenyl]amino)acetic acid | [2][3] |
| CAS Number | 80-03-5 | [2][3] |
| Molecular Formula | C14H14N2O4S | [2] |
| Molecular Weight | 306.34 g/mol | [2] |
| Solubility | Soluble in DMSO. | [8] |
| Storage | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | [8] |
Application: Quantification of this compound in Pharmaceutical Preparations
This section outlines protocols for the quantitative analysis of this compound in pharmaceutical formulations using spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods.
Spectrophotometric Methods
Spectrophotometry offers a rapid and straightforward approach for the determination of this compound. Two derivative spectrophotometric techniques and a colorimetric method have been described for the simultaneous determination of this compound and cinchocaine in mixtures.[1][9]
Quantitative Data Summary
| Method | Wavelength (nm) | Linearity Range (µg/mL) |
| Ratio-Spectra First Derivative | 310 | 2 - 14 |
| Zero-Crossing First Derivative | 318 | 2 - 16 |
| Colorimetric (with p-dimethylaminobenzaldehyde) | 452 | 12 - 60 |
Experimental Protocol: Colorimetric Method
This protocol describes the determination of this compound via reaction with p-dimethylaminobenzaldehyde (PDAB).
1. Reagents and Materials:
-
This compound reference standard
-
p-dimethylaminobenzaldehyde (PDAB) solution
-
Methanol
-
Hydrochloric acid (0.1 M)
-
Ether
-
Anhydrous sodium sulfate
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer
2. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 12 to 60 µg/mL by diluting with methanol.
3. Sample Preparation (from Ciloprine® drops containing 25 mg this compound):
-
Accurately weigh 2.98 g of the ear drops into a 150-mL separating funnel.[1]
-
Add 25 mL of water and 10 mL of 0.1 M HCl.[1]
-
Extract the solution with ether (3 x 20 mL followed by 3 x 10 mL).[1]
-
Filter the ether extracts through anhydrous sodium sulfate.[1]
-
Evaporate the filtrate to dryness on a water bath.[1]
-
Dissolve the residue in methanol and transfer to a 50-mL volumetric flask, and bring to volume with methanol.[1]
4. Procedure:
-
To a fixed volume of each standard and sample solution, add the PDAB reagent.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of the resulting colored product at 452 nm against a reagent blank.[1][9]
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a more specific and sensitive method for the analysis of this compound. A reverse-phase HPLC method is suitable for its determination.[10]
Quantitative Data Summary (Typical Parameters)
| Parameter | Value |
| Column | Newcrom R1, C18 |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detection | UV |
Experimental Protocol: HPLC Method
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatible methods)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
3. Sample Preparation:
-
Sample preparation will vary depending on the matrix. For a simple formulation, dissolve a known amount of the product in the mobile phase, filter through a 0.45 µm filter, and dilute to an appropriate concentration.
4. Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 column.[10]
-
Mobile Phase: A mixture of acetonitrile, water, and a small percentage of phosphoric acid (e.g., 0.1%). For mass spectrometry applications, replace phosphoric acid with formic acid.[10] The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detector: UV detector, wavelength to be optimized based on the UV spectrum of this compound.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
5. Data Analysis:
-
Inject the standard solutions to establish the calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
Diagrams
Caption: Workflow for using this compound as a reference standard.
Caption: Quality control logic for this compound reference standard.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. usp.org [usp.org]
- 3. This compound | C14H14N2O4S | CID 66451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mriglobal.org [mriglobal.org]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 10. Standardisation and validation of analytical methods in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Stability Testing of Acediasulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acediasulfone is an antimicrobial and antimalarial agent, recognized as a long-acting prodrug of dapsone.[1][2] To ensure its safety, efficacy, and quality throughout its shelf life, a comprehensive long-term stability testing program is imperative. These application notes provide a detailed framework and protocols for conducting such studies in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
The primary objective of long-term stability testing is to establish a re-test period for the active pharmaceutical ingredient (API) or a shelf-life for the drug product and to recommend storage conditions.[5] This is achieved by evaluating the drug's stability under various environmental factors such as temperature, humidity, and light.[6]
Stability Testing Protocol
A robust stability testing protocol for this compound should be designed to monitor its physical, chemical, biological, and microbiological attributes over time. The study should be conducted on at least three primary batches of the drug substance or product.[5]
Storage Conditions
Based on ICH Q1A(R2) guidelines, the following storage conditions are recommended for long-term stability testing of this compound.[4][7] The selection of the long-term testing condition is determined by the climatic zone in which the drug product is intended to be marketed.[7]
Table 1: Recommended Storage Conditions for Long-Term Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or | 12 months |
| 30°C ± 2°C / 65% RH ± 5% RH | ||
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Testing Frequency
The frequency of testing should be sufficient to establish the stability profile of this compound. The following schedule is recommended:[8][9]
Table 2: Recommended Testing Frequency
| Study Type | Testing Schedule |
| Long-term | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | A minimum of four time points, including initial and final time points (e.g., 0, 6, 9, 12 months). |
| Accelerated | A minimum of three time points, including initial and final time points (e.g., 0, 3, 6 months). |
Test Parameters
The stability protocol should include tests for attributes susceptible to change during storage. Key parameters to be monitored for this compound include:
Table 3: Test Parameters for this compound Stability Testing
| Test | Acceptance Criteria |
| Physical | |
| Appearance | No significant change in color, odor, or physical state. |
| Chemical | |
| Assay (this compound) | 95.0% - 105.0% of the initial assay value. |
| Degradation Products (e.g., Dapsone) | Specified limits for known and unknown impurities. |
| pH (for solutions/suspensions) | Within the specified range. |
| Dissolution (for solid dosage forms) | Meets the established specification. |
| Microbiological | |
| Microbial Limits | Conforms to the requirements for non-sterile or sterile products as applicable. |
Experimental Protocols
Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.[6] The following protocol is a recommended starting point for method development and validation.
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound and its primary degradant, dapsone.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at a wavelength where both this compound and dapsone have adequate absorbance (e.g., 280-300 nm).
-
Injection Volume: 20 µL
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[4]
Objective: To investigate the degradation behavior of this compound under various stress conditions.
Protocols:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals for HPLC analysis.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat at 80°C for 48 hours.
-
Withdraw samples at appropriate time intervals.
-
Dissolve the samples in a suitable solvent for HPLC analysis.
-
-
Photostability:
-
Expose solid this compound and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples by HPLC. A control sample should be protected from light.
-
Data Presentation
Quantitative data from the long-term stability study should be summarized in a clear and organized manner.
Table 4: Example of Long-Term Stability Data for this compound Tablets (Storage Condition: 25°C/60%RH)
| Test Parameter | Initial | 3 Months | 6 Months | 9 Months | 12 Months |
| Appearance | White, round tablet | Complies | Complies | Complies | Complies |
| Assay (%) | 99.8 | 99.5 | 99.2 | 98.9 | 98.5 |
| Dapsone (%) | <0.1 | 0.15 | 0.25 | 0.35 | 0.45 |
| Total Impurities (%) | 0.2 | 0.3 | 0.4 | 0.5 | 0.6 |
| Dissolution (%) | 95 | 94 | 93 | 92 | 91 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stability Testing.
Hypothesized Degradation Pathway of this compound
Caption: Presumed Hydrolytic Degradation of this compound.
References
- 1. research.monash.edu [research.monash.edu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. clinical-pharmacokinetics-of-dapsone - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. ijfmr.com [ijfmr.com]
- 7. SOP for Forced Degradation Study [m-pharmainfo.com]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Acediasulfone in Veterinary Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acediasulfone is an antimicrobial and antimalarial agent that functions as a long-acting prodrug of dapsone.[1][2][3] Upon administration, this compound is metabolized to dapsone, which exerts both antimicrobial and potent anti-inflammatory effects. While direct research on this compound in veterinary dermatology is limited, the well-documented efficacy of its active metabolite, dapsone, in treating various immune-mediated and neutrophilic dermatoses in animals provides a strong basis for its investigation.[4][5]
These application notes provide a comprehensive overview of the potential use of this compound in veterinary dermatological research, with a focus on the established mechanisms and clinical applications of dapsone.
Mechanism of Action
This compound's therapeutic effects are attributable to dapsone, which has a dual mechanism of action:
-
Antimicrobial Effects: Dapsone is a bacteriostatic agent that competitively inhibits dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in susceptible bacteria.[4][6] This disrupts bacterial proliferation.
-
Anti-inflammatory and Immunomodulatory Effects: Dapsone's anti-inflammatory properties are particularly relevant for dermatological conditions. It modulates the function of neutrophils by:
-
Inhibiting myeloperoxidase, a key enzyme in the neutrophil respiratory burst, thereby reducing the production of cytotoxic reactive oxygen species.[7]
-
Suppressing neutrophil chemotaxis, which is the migration of neutrophils to sites of inflammation.[6]
-
Interfering with the binding of leukotriene B4 (LTB4) to its receptors on neutrophils.[7][8]
-
These actions collectively reduce the accumulation and activation of neutrophils, which are key cellular mediators in many inflammatory skin diseases.
Signaling Pathway of Dapsone's Anti-inflammatory Action
Potential Veterinary Dermatological Applications
Based on the known efficacy of dapsone, this compound could be investigated for the following conditions:
-
Neutrophilic Dermatoses:
-
Immune-Mediated Dermatoses:
Quantitative Data Summary
The following tables summarize reported dosages of dapsone in dogs and cats from various clinical reports. These can serve as a starting point for designing dose-finding studies for this compound, keeping in mind the conversion to its active metabolite.
Table 1: Reported Dapsone Dosages in Canines
| Condition | Dosage | Reference |
| Sterile Nodular Panniculitis (SNP) | Not specified, but used as monotherapy in one case. | [1] |
| Pruritic Dermatitis | Not specified, but led to rapid and complete response. | [2] |
Table 2: Reported Dapsone Dosages in Felines
| Condition | Dosage | Outcome | Reference |
| Immune-mediated skin diseases | 1 mg/kg PO q24h | Induced remission in four cats with no relapse after discontinuation. | [3] |
| Immune-mediated skin diseases | 1 mg/kg PO q24h with ciclosporin | One case failed to respond. | [3] |
Note: Adverse effects, including thrombocytopenia, have been reported in dogs receiving dapsone.[9] Careful monitoring is crucial in any experimental setting.
Experimental Protocols
The following are detailed, hypothetical protocols for preclinical and clinical evaluation of this compound in a veterinary dermatological research setting.
Protocol 1: In Vitro Assessment of this compound's Anti-inflammatory Effects on Canine Neutrophils
Objective: To determine the in vitro efficacy of this compound (via its metabolite dapsone) in inhibiting key functions of isolated canine neutrophils.
Methodology:
-
Neutrophil Isolation:
-
Collect whole blood from healthy donor dogs into EDTA tubes.
-
Isolate neutrophils using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution).
-
-
Drug Preparation:
-
Prepare stock solutions of dapsone (as the active metabolite) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions to achieve final concentrations for testing (e.g., 1, 10, 100 µM).
-
-
Chemotaxis Assay:
-
Use a Boyden chamber assay.
-
Place a chemoattractant (e.g., LTB4 or C5a) in the lower chamber.
-
Pre-incubate isolated neutrophils with varying concentrations of dapsone or vehicle control.
-
Place the pre-incubated neutrophils in the upper chamber, separated by a porous membrane.
-
Incubate for 1-2 hours.
-
Quantify the number of neutrophils that have migrated to the lower chamber using a cell counter or microscopy.
-
-
Myeloperoxidase (MPO) Activity Assay:
-
Pre-incubate neutrophils with dapsone or vehicle control.
-
Stimulate neutrophils with a potent activator (e.g., phorbol myristate acetate - PMA).
-
Lyse the cells to release MPO.
-
Measure MPO activity using a colorimetric assay (e.g., with TMB as a substrate).
-
-
Data Analysis:
-
Compare the results from dapsone-treated groups to the vehicle control.
-
Calculate IC50 values for inhibition of chemotaxis and MPO activity.
-
Use appropriate statistical tests (e.g., ANOVA) to determine significance.
-
Protocol 2: Pilot Clinical Study of this compound for Canine Sterile Nodular Panniculitis
Objective: To evaluate the safety and preliminary efficacy of oral this compound in dogs diagnosed with sterile nodular panniculitis.
Methodology:
-
Subject Recruitment:
-
Enroll client-owned dogs with a confirmed histopathological diagnosis of sterile nodular panniculitis.
-
Inclusion criteria: at least two active lesions, no concurrent immunosuppressive therapy for at least 4 weeks.
-
Exclusion criteria: evidence of infectious causes, other significant systemic diseases.
-
-
Study Design:
-
Open-label, single-arm pilot study.
-
Administer oral this compound at a starting dose calculated to deliver an equivalent dose of dapsone (e.g., based on pharmacokinetic studies).
-
Study duration: 12 weeks.
-
-
Treatment and Monitoring:
-
Baseline (Day 0): Complete physical and dermatological examination, complete blood count (CBC), serum chemistry profile, urinalysis. Photograph and measure all lesions.
-
Administer this compound orally once daily.
-
Re-evaluations at weeks 2, 4, 8, and 12: Repeat examinations and bloodwork. Monitor for adverse effects.
-
-
Efficacy Assessment:
-
Primary endpoint: Percentage reduction in the number and size of nodules.
-
Secondary endpoints: Improvement in a clinical lesion score (e.g., Canine Atopic Dermatitis Lesion Index - CADLI, adapted for SNP), reduction in pruritus (if present) using a visual analog scale (VAS).
-
-
Data Analysis:
-
Summarize changes in lesion counts, sizes, and clinical scores over time.
-
Report the incidence and nature of any adverse events.
-
Use paired t-tests or Wilcoxon signed-rank tests to compare baseline and final efficacy parameters.
-
Visualizations
Experimental Workflow for a Pilot Clinical Study
Disclaimer: The information provided is for research and development purposes only. This compound and dapsone should be used in veterinary species only under the guidance of a qualified veterinarian and in compliance with all applicable regulations. The provided protocols are examples and should be adapted and approved by an appropriate institutional animal care and use committee (IACUC) before implementation.
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Feline immune-mediated skin disorders: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dapsone Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dapsone Suppresses Disease in Preclinical Murine Models of Pemphigoid Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. praxis-schuster.ch [praxis-schuster.ch]
- 9. Fatal thrombocytopenic hemorrhagic diathesis associated with dapsone administration to a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Acediasulfone Solubility Improvement: Technical Support Center
Welcome to the technical support center for Acediasulfone solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is known to have low water solubility. The reported aqueous solubility is approximately 0.179 mg/mL[1]. This low solubility can present challenges for in vitro assays and the development of parenteral dosage forms.
Q2: What are the primary strategies for improving the solubility of this compound?
The primary strategies for enhancing the aqueous solubility of this compound, like other sulfonamides, include:
-
Salt Formation: Converting this compound to a salt, such as this compound Sodium, can significantly increase its aqueous solubility[2][3]. The predicted water solubility of this compound Sodium is approximately 0.344 mg/mL.
-
pH Adjustment: As a weakly acidic compound, the solubility of this compound is pH-dependent. Increasing the pH of the aqueous medium will ionize the molecule, leading to higher solubility[4].
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of this compound by reducing the polarity of the solvent system.
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its apparent solubility by forming a more soluble inclusion complex[5][6][7].
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.
Q3: Is this compound soluble in organic solvents?
Yes, this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO)[8]. For other organic solvents, solubility testing is recommended.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during my experiment.
-
Potential Cause: The pH of your buffer may be too low, or the concentration of this compound may be above its saturation solubility at that pH.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your buffer is appropriate for maintaining this compound in its ionized, more soluble form. For sulfonamides, a higher pH generally leads to increased solubility[4].
-
Determine pH-Solubility Profile: If not already known, perform a pH-solubility profile for this compound to identify the optimal pH range for your desired concentration.
-
Consider Co-solvents: If adjusting the pH is not feasible for your experimental system, consider the addition of a co-solvent like ethanol or propylene glycol to increase solubility.
-
Use this compound Sodium: If possible, use the sodium salt of this compound, which has a higher intrinsic aqueous solubility.
-
Issue 2: I am unable to achieve a high enough concentration of this compound for my in vivo study.
-
Potential Cause: The limited aqueous solubility of this compound is likely the primary constraint.
-
Troubleshooting Steps:
-
Formulate as a Salt Solution: Prepare a solution using this compound Sodium.
-
Explore Co-solvent Systems: Investigate the use of biocompatible co-solvents such as polyethylene glycol (PEG) 300 or 400, propylene glycol, or ethanol in your formulation.
-
Utilize Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a cyclodextrin like β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD). This can significantly enhance aqueous solubility.
-
Consider a Nanosuspension: If other methods are not sufficient, preparing a nanosuspension of this compound can improve its dissolution rate and apparent solubility.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₄S | [8] |
| Molecular Weight | 306.34 g/mol | [8] |
| Water Solubility | 0.179 mg/mL | [1] |
| Predicted Water Solubility (Sodium Salt) | 0.344 mg/mL | |
| Solubility in DMSO | Soluble | [8] |
| pKa (Strongest Acidic) | 3.02 | [1] |
| pKa (Strongest Basic) | 2.01 | [1] |
Table 2: Solubility Enhancement of Sulfonamides with β-Cyclodextrin (β-CD)
Note: This data is for structurally related sulfonamides and should be used as a representative guide for this compound.
| Sulfonamide | Initial Solubility (S₀) | Solubility with β-CD (Sₘₐₓ) | Solubility Increase (Fold) | Stoichiometry | Source |
| Sulfadiazine (SDZ) | - | - | 4.0 | 1:1 | [6] |
| Sulfamerazine (SMR) | - | - | 3.2 | 1:1 | [6] |
| Sulfamethazine (SMT) | - | - | 2.2 | 1:1 | [6] |
Table 3: Solubility of Sulfamethoxazole (SMZ) with β-Cyclodextrin (β-CD) and Additives at 37°C
Note: This data is for a structurally related sulfonamide and should be used as a representative guide for this compound.
| Formulation | Solubility at pH 4.5 (mg/mL) | Solubility at pH 7.0 (mg/mL) | Source |
| Sulfamethoxazole | 0.086 | 0.124 | [9] |
| Sulfamethoxazole:β-CD (1:1) | 0.175 | 0.188 | [9] |
| Sulfamethoxazole:β-CD:PEG20000 (1:1) | 0.377 | 0.406 | [9] |
| Sulfamethoxazole:β-CD:Polysorbate 20 (1:1) | 0.349 | 0.386 | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin (β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Mortar and Pestle
-
Deionized water
-
Ethanol
-
Vacuum oven
Methodology:
-
Calculate the required amounts of this compound and β-CD for a 1:1 molar ratio.
-
Place the β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Add the this compound to the paste and knead thoroughly for 45-60 minutes.
-
If the mixture becomes too dry, add a few more drops of the solvent mixture.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The dried complex can be gently ground and sieved to obtain a uniform powder.
Protocol 2: Determination of this compound Solubility in a Co-solvent System
Objective: To determine the saturation solubility of this compound in various concentrations of a co-solvent.
Materials:
-
This compound
-
Selected co-solvent (e.g., Polyethylene Glycol 400, Propylene Glycol, Ethanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column for this compound analysis
Methodology:
-
Prepare a series of co-solvent/PBS mixtures at different volume percentages (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of this compound to vials containing a fixed volume of each co-solvent mixture.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method.
-
The determined concentration represents the saturation solubility of this compound in that specific co-solvent mixture.
Visualizations
Caption: A workflow diagram illustrating the process of selecting and evaluating a suitable solubility enhancement technique for this compound.
Caption: A decision tree to guide researchers in troubleshooting this compound precipitation issues during experiments.
References
- 1. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7056532B1 - Compositions for delivery of biological agents and methods for the preparation thereof - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Acediasulfone Synthesis
Welcome to the technical support center for Acediasulfone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is synthesized by the reaction of dapsone with bromoacetic acid. This reaction involves the N-alkylation of one of the amino groups of dapsone. The resulting product can be converted to its water-soluble salt, such as this compound sodium, for easier administration.[1]
Q2: What are the potential impurities in this compound synthesis?
A2: Potential impurities can arise from starting materials, side reactions, or degradation of the product. These may include unreacted dapsone, glycine (formed from the hydrolysis of bromoacetic acid), and potentially di-substituted products where both amino groups of dapsone have reacted with bromoacetic acid. Degradation products can also be present, particularly from hydrolysis of the final product.
Q3: How can the purity of this compound be assessed?
A3: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be employed to separate this compound from its impurities.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of dapsone. | - Ensure appropriate stoichiometry of reactants. An excess of bromoacetic acid may be required. - Optimize reaction temperature and time. Monitor the reaction progress using TLC or HPLC. |
| Side reactions consuming starting materials. | - Control the reaction temperature to minimize the formation of byproducts. - Consider the use of a suitable base to facilitate the reaction and neutralize the hydrobromic acid formed. | |
| Presence of Unreacted Dapsone in the Final Product | Inefficient purification. | - Optimize the recrystallization procedure. Select a solvent system in which this compound has good solubility at high temperatures and poor solubility at low temperatures, while dapsone has different solubility characteristics. - Consider using column chromatography for purification if recrystallization is ineffective. |
| Formation of a Di-substituted Byproduct | Reaction conditions favoring di-alkylation. | - Use a molar excess of dapsone relative to bromoacetic acid to favor mono-alkylation. - Control the addition of bromoacetic acid to the reaction mixture. |
| Product Degradation (Hydrolysis) | Presence of water and acidic or basic conditions during workup or storage. | - Ensure all solvents and reagents are dry. - Perform the workup at a neutral pH if possible. - Store the final product in a dry, cool, and dark place. Forced degradation studies under acidic and basic conditions can help to understand the stability of the molecule.[1][3][4][5] |
| Difficulty in Isolating the Product | High solubility of the product in the reaction solvent. | - After the reaction is complete, consider removing the solvent under reduced pressure. - If the product is in a salt form, it might be more soluble. Adjusting the pH to precipitate the free acid form of this compound may aid in isolation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method can be utilized for the analysis of this compound and its impurities. The following is a general method that can be optimized for specific laboratory conditions.
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid. |
| Detection | UV, wavelength to be determined based on the UV-Vis spectrum of this compound. |
This method is scalable and can be adapted for preparative separation to isolate impurities.[2]
Forced Degradation Studies
To understand the intrinsic stability of this compound and identify potential degradation products, forced degradation studies are recommended. These studies involve subjecting the drug substance to more severe conditions than accelerated stability testing.[3][5]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to elevated temperatures. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to elevated temperatures. |
| Oxidation | 3% to 30% H₂O₂ at room temperature. |
| Thermal Degradation | Heating the solid drug substance at elevated temperatures (e.g., 60-80 °C). |
| Photostability | Exposing the drug substance to light according to ICH Q1B guidelines. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Acediasulfone In Vitro Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with acediasulfone degradation in in vitro experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the in vitro analysis of this compound, a prodrug of the antimicrobial and antimalarial agent, dapsone.
Question: My this compound concentration is decreasing, but I am not detecting dapsone. What could be the issue?
Answer: This scenario suggests that this compound is degrading, but not necessarily through the expected hydrolysis to dapsone, or that dapsone itself is unstable in your assay conditions. Here are several potential causes and troubleshooting steps:
-
Non-Enzymatic Degradation: this compound may be degrading due to physicochemical instability.
-
pH Instability: Extreme pH values can catalyze the hydrolysis of the amide bond. Most drugs exhibit optimal stability between pH 4 and 8.[1] Verify the pH of your incubation buffer and adjust if necessary.
-
Temperature Instability: High temperatures can accelerate degradation. Ensure your incubator is calibrated to the correct temperature (typically 37°C for metabolic assays).
-
Oxidative Degradation: The presence of oxidizing agents in your media can lead to degradation. Consider if any components of your media could be acting as oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can degrade photosensitive compounds. Dapsone, the active metabolite, is known to be susceptible to photodegradation.[2] Protect your samples from light during incubation and processing.
-
-
Dapsone Instability: Dapsone, once formed, may be rapidly degrading in your system.
-
Run a parallel experiment with dapsone as the starting material to assess its stability under your specific assay conditions.
-
-
Analytical Issues: Your analytical method may not be suitable for detecting dapsone.
-
Confirm the retention time and sensitivity of your analytical method (e.g., HPLC, LC-MS) for dapsone.
-
Check for co-eluting peaks that may be masking the dapsone peak.
-
Question: I am observing a slower-than-expected conversion of this compound to dapsone. What factors could be influencing this?
Answer: A slow conversion rate points towards suboptimal conditions for the enzymatic hydrolysis of the N-phenylglycine moiety of this compound.
-
Inappropriate In Vitro System: The enzymes responsible for this compound hydrolysis, likely carboxylesterases or other amidases, may be absent or in low abundance in your chosen system.
-
Liver Microsomes: While rich in cytochrome P450 enzymes, they may have lower concentrations of some hydrolytic enzymes compared to S9 fractions or hepatocytes.
-
Plasma: Plasma contains various esterases and can be a suitable matrix for evaluating the stability of some prodrugs.
-
Hepatocytes: As a more complete system, hepatocytes contain a broader range of both phase I and phase II enzymes, including cytosolic hydrolases, and are often considered the gold standard for in vitro metabolism studies.
-
-
Cofactor Deficiency: While hydrolysis by esterases and amidases does not typically require cofactors like NADPH, the overall metabolic stability can be influenced by subsequent metabolism. Ensure your system has the necessary cofactors for any downstream metabolism of dapsone if you are assessing the overall disappearance of all related compounds.
-
Enzyme Inhibition: Components of your assay medium or the this compound formulation itself could be inhibiting the necessary hydrolytic enzymes. Review all components for known inhibitors of carboxylesterases or other amidases.
Question: I am seeing multiple degradation products in my assay, not just dapsone. What are these and where are they coming from?
Answer: The presence of multiple degradation products can be attributed to the further metabolism of dapsone or alternative degradation pathways for this compound.
-
Dapsone Metabolism: Dapsone is known to be metabolized further, primarily through two pathways:
-
N-acetylation: Formation of monoacetyldapsone (MADDS).
-
N-hydroxylation: Formation of dapsone hydroxylamine (DDS-NOH), which can be further oxidized.
-
These metabolic pathways are often mediated by N-acetyltransferases and cytochrome P450 enzymes, respectively.[3] If you are using liver S9 fractions or hepatocytes, the presence of these metabolites is expected.
-
-
This compound Side-Chain Modification: It is possible that the glycine side chain of this compound is being modified before hydrolysis to dapsone. This would result in degradation products that are not dapsone or its known metabolites. Advanced analytical techniques such as high-resolution mass spectrometry would be required to identify these unknown metabolites.
-
Forced Degradation Products: If the compound has been subjected to stress conditions (e.g., strong acid, base, or oxidizing agents), a variety of degradation products can be formed.
Frequently Asked Questions (FAQs)
What is the primary in vitro degradation pathway for this compound?
As a prodrug, the primary and intended degradation pathway for this compound is enzymatic hydrolysis of the N-phenylglycine bond to release the active drug, dapsone.[4][5][6][7] This is likely mediated by carboxylesterases or other amidases present in biological matrices like liver and plasma.
Which in vitro system is best for studying this compound degradation?
The choice of in vitro system depends on the specific research question:
-
To study the conversion to dapsone: Liver S9 fractions, which contain both microsomal and cytosolic enzymes, or whole hepatocytes are recommended as they contain a wider range of hydrolytic enzymes. Plasma can also be used to assess stability in circulation.
-
To study the subsequent metabolism of dapsone: Liver microsomes (for P450-mediated hydroxylation) and liver S9 fractions or hepatocytes (for both hydroxylation and acetylation) are appropriate.
What are the expected degradation products of this compound in a comprehensive in vitro system like hepatocytes?
In a system like hepatocytes, you can expect to see:
-
Dapsone: The direct product of this compound hydrolysis.
-
Monoacetyldapsone (MADDS): From the N-acetylation of dapsone.
-
Dapsone Hydroxylamine (DDS-NOH): From the N-hydroxylation of dapsone.
-
Further oxidation products of dapsone hydroxylamine.
What analytical methods are recommended for monitoring this compound degradation?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method. An LC-MS/MS method would be ideal for the simultaneous quantification of this compound, dapsone, and its major metabolites with high sensitivity and specificity.
How can I differentiate between enzymatic and non-enzymatic degradation?
To distinguish between enzymatic and non-enzymatic degradation, you can run parallel experiments under the following conditions:
-
Heat-inactivated matrix: Deactivate enzymes by heating the biological matrix (e.g., liver microsomes) before adding this compound. A decrease in degradation in the heat-inactivated matrix suggests enzymatic involvement.
-
Buffer-only control: Incubate this compound in the assay buffer without any biological matrix. Any degradation observed here is purely chemical.
Data Presentation
Table 1: Physicochemical Factors Influencing Drug Stability
| Factor | Potential Effect on this compound/Dapsone | Recommended Condition |
| Temperature | Increased degradation at higher temperatures. | 37°C for metabolic assays; 4°C for short-term storage; -80°C for long-term storage. |
| pH | Hydrolysis at acidic or alkaline pH. | pH 7.4 for most physiological in vitro systems. |
| Light | Photodegradation, especially of dapsone. | Protect samples from light using amber vials or by working under reduced light conditions. |
| Oxidation | Degradation in the presence of oxidizing agents. | Avoid inclusion of strong oxidizing agents in the assay medium. |
Table 2: Common In Vitro Systems and Their Relevance to this compound Degradation
| In Vitro System | Key Enzymes Present | Primary Application for this compound |
| Plasma | Esterases, Amidases | Assess stability in circulation and prodrug conversion. |
| Liver Microsomes | Cytochrome P450s, some Esterases | Study P450-mediated metabolism of dapsone (N-hydroxylation). |
| Liver S9 Fraction | Microsomal and Cytosolic Enzymes (including N-acetyltransferases, Amidases) | Comprehensive study of prodrug conversion and subsequent phase I and phase II metabolism of dapsone. |
| Hepatocytes | Full complement of hepatic enzymes | "Gold standard" for a complete metabolic profile of this compound and dapsone. |
Experimental Protocols
Protocol: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
1. Objective: To determine the rate of degradation of this compound when incubated with human liver microsomes and to identify the formation of dapsone and its primary metabolites.
2. Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) for quenching
-
Internal standard (IS) for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
3. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, HLM, and this compound solution. The final concentration of this compound should be in the linear range of the analytical method.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
Include control wells:
-
Negative control: No NADPH regenerating system.
-
Blank control: No this compound.
-
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples for the concentrations of this compound, dapsone, and any other relevant metabolites.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Quantify the formation of dapsone and other metabolites over time.
Visualizations
Caption: this compound is hydrolyzed to dapsone, which is then metabolized.
Caption: A logical approach to diagnosing in vitro degradation issues.
Caption: Step-by-step workflow for an in vitro stability experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bioivt.com [bioivt.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing acediasulfone precipitation in solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acediasulfone. Our goal is to help you overcome common challenges related to its solubility and prevent precipitation in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solutions.
Issue 1: this compound is not dissolving in my aqueous solution.
-
Initial Checklist:
-
Verify the form of this compound: Are you using this compound or this compound sodium? this compound has very low water solubility, while its sodium salt is more soluble.[1]
-
Check the pH of your solution: this compound is a weakly acidic compound. Its solubility in aqueous solutions is highly pH-dependent.
-
Review your concentration: Are you attempting to dissolve this compound above its solubility limit?
-
-
Solutions:
-
pH Adjustment: Increasing the pH of the solution will deprotonate the carboxylic acid group, increasing the solubility of this compound. For sulfonamides, solubility generally increases in alkaline conditions.
-
Use of Co-solvents: If pH adjustment is not suitable for your experiment, consider using a co-solvent. This compound is known to be soluble in Dimethyl Sulfoxide (DMSO). Other polar solvents like ethanol and methanol may also be effective. When using co-solvents, it is crucial to prepare a concentrated stock solution in the organic solvent and then dilute it with the aqueous buffer.
-
Consider this compound Sodium: For aqueous solutions, using the sodium salt of this compound is recommended due to its higher water solubility.[1]
-
Issue 2: My this compound solution is cloudy or has formed a precipitate after preparation or storage.
-
Initial Checklist:
-
Check for pH changes: Has the pH of the solution shifted during storage?
-
Solvent evaporation: If using a co-solvent, could some of it have evaporated, thereby reducing the overall solvating capacity of the solution?
-
Temperature fluctuations: Was the solution exposed to lower temperatures? Solubility of most compounds, including this compound, is temperature-dependent.
-
Supersaturation: Was the initial solution supersaturated? This can lead to precipitation over time.
-
-
Solutions:
-
Re-dissolution: Gentle warming and agitation of the solution may help redissolve the precipitate.
-
pH Correction: Measure the pH and adjust it back to the optimal range for this compound solubility.
-
Filtration: If the precipitate cannot be redissolved and is interfering with your experiment, it may be necessary to filter the solution using a suitable syringe filter (e.g., 0.22 µm).
-
Formulation with Stabilizers: For longer-term stability, consider adding stabilizing excipients such as polymers (e.g., PVP, HPMC) or surfactants that can help prevent crystal growth and precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and this compound sodium?
The predicted water solubility of this compound is approximately 0.179 mg/mL. The sodium salt, this compound sodium, has a higher predicted water solubility of around 0.344 mg/mL.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in DMSO. While specific quantitative data for other organic solvents is limited, sulfonamides, in general, show solubility in polar organic solvents. It is recommended to experimentally determine the solubility in solvents like ethanol and methanol for your specific application.
Q3: How does pH affect the solubility of this compound?
This compound is an acidic compound with a predicted pKa of around 3.02 for its strongest acidic group.[2] Therefore, its solubility in aqueous solutions will increase significantly as the pH is raised above its pKa. In acidic conditions (pH < 3), the compound will be in its less soluble, protonated form.
Q4: How can I prepare a stock solution of this compound?
For a high-concentration stock solution, it is recommended to use an organic solvent like DMSO. For example, you can prepare a 10 mg/mL stock solution in DMSO. This stock can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may have an effect on biological systems.
Q5: What are some general strategies to prevent this compound precipitation?
-
Maintain Optimal pH: Ensure the pH of your solution is in a range where this compound is sufficiently soluble.
-
Use Co-solvents: For aqueous systems, using a minimal amount of a suitable organic co-solvent can help maintain solubility.
-
Control Temperature: Avoid drastic decreases in temperature during storage and handling.
-
Avoid Supersaturation: Do not prepare solutions at concentrations significantly above the known solubility limit at a given temperature and pH.
-
Incorporate Solubilizing Agents: In formulation development, consider using excipients like cyclodextrins, surfactants, or polymers to enhance and maintain solubility.
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 306.34 g/mol | PubChem |
| Water Solubility | 0.179 mg/mL | ALOGPS |
| logP | 1.45 | ALOGPS |
| pKa (Strongest Acidic) | 3.02 | Chemaxon |
| pKa (Strongest Basic) | 2.01 | Chemaxon |
Table 2: Solubility of this compound and its Sodium Salt
| Compound | Solvent | Solubility | Notes |
| This compound | Water | ~ 0.179 mg/mL | Predicted value |
| This compound Sodium | Water | ~ 0.344 mg/mL | Predicted value |
| This compound | DMSO | Soluble | Qualitative data |
| This compound | Ethanol | Data not available | Expected to have some solubility |
| This compound | Methanol | Data not available | Expected to have some solubility |
Note: The provided aqueous solubility values are based on computational predictions. It is highly recommended to experimentally determine the solubility for your specific conditions.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound using the Shake-Flask Method
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Stable this compound Solution using a Co-solvent
-
Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Dilution: While vortexing, slowly add the desired volume of the aqueous buffer to the DMSO stock solution to achieve the final desired concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the final concentration may be above the solubility limit in that solvent mixture.
-
Storage: Store the solution in a tightly sealed container at the recommended temperature.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: General experimental workflow for preparing this compound solutions.
References
Acediasulfone Analytical Assays: Technical Support Center
Welcome to the Technical Support Center for Acediasulfone Analytical Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
HPLC Assay Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting) in this compound Chromatogram
-
Question: My this compound peak is showing significant tailing or fronting. What are the possible causes and how can I resolve this?
-
Answer: Poor peak shape is a common issue in HPLC and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing.
-
Solution: Adjust the mobile phase pH. For sulfonamides like this compound, a slightly acidic mobile phase (e.g., pH 3-5) often yields better peak shapes.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Interaction with Active Silanols: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.
-
Solution: Use a high-purity, end-capped column. Alternatively, adding a competing base, such as triethylamine (TEA), to the mobile phase can mitigate these interactions.
-
-
Issue 2: Inaccurate Quantification due to Potential Interference from Dapsone
-
Question: this compound is a prodrug of dapsone. Can the presence of dapsone in my sample interfere with the quantification of this compound?
-
Answer: Yes, the presence of dapsone can potentially interfere with the this compound peak, especially if the chromatographic conditions do not provide adequate separation.
-
Troubleshooting Workflow:
-
Experimental Protocol:
-
Prepare Individual Standards: Prepare standard solutions of both this compound and dapsone.
-
Inject Individually: Inject each standard separately to determine their individual retention times under your current HPLC method.
-
Prepare and Inject a Mixed Standard: Prepare a solution containing both this compound and dapsone and inject it to observe the resolution between the two peaks.
-
Optimize Separation: If the peaks are not baseline resolved (Resolution < 1.5), modify the mobile phase composition (e.g., adjust the organic solvent to aqueous buffer ratio) or the gradient profile to improve separation.
-
-
Issue 3: Matrix Effects in Biological Samples (LC-MS/MS)
-
Question: I am analyzing this compound in plasma samples using LC-MS/MS and suspect matrix effects are impacting my results. How can I confirm and mitigate this?
-
Answer: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. Phospholipids are common culprits in plasma samples.
-
Quantitative Impact of Matrix Effects on Sulfonamide Analysis: Studies on various sulfonamides have shown that matrix effects can lead to significant variability in quantification. For instance, ion suppression can be greater than 50% in some cases, leading to underestimation of the analyte concentration.
Interfering Substance Analyte Class Matrix Observed Effect Mitigation Strategy Phospholipids Sulfonamides Plasma Ion Suppression Sample cleanup (e.g., SPE), chromatographic separation Endogenous metabolites Various Drugs Urine Ion Enhancement/Suppression Use of isotopically labeled internal standards -
Experimental Protocol for Evaluating Matrix Effects:
-
Post-Column Infusion: Infuse a standard solution of this compound post-column while injecting an extracted blank plasma sample. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Matrix Factor Calculation:
-
Analyze a standard solution of this compound in a neat solvent (A).
-
Analyze a blank plasma sample that has been extracted and then spiked with this compound at the same concentration as in A (B).
-
Calculate the Matrix Factor (MF) = Peak Area (B) / Peak Area (A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Mitigation Strategies:
-
Sample Preparation: Employ solid-phase extraction (SPE) to remove interfering matrix components like phospholipids.
-
Chromatography: Modify the HPLC gradient to separate this compound from the regions where matrix effects are most pronounced.
-
Internal Standard: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
-
-
-
UV-Vis Spectrophotometry Troubleshooting
Issue 1: Spectral Overlap with Cinchocaine
-
Question: I am analyzing a formulation containing both this compound and cinchocaine, and their UV spectra overlap. How can I accurately quantify this compound?
-
Answer: Spectral overlap is a common issue when analyzing multi-component formulations. Several spectrophotometric methods can be employed to resolve this. [1]
-
Logical Relationship for Method Selection:
Figure 2: Decision tree for resolving spectral overlap. -
Experimental Protocols:
-
Zero-Crossing First Derivative Spectrophotometry:
-
Scan the UV spectra of pure this compound and pure cinchocaine.
-
Generate the first derivative spectra for both compounds.
-
Identify the wavelength where the derivative spectrum of cinchocaine is zero (the zero-crossing point).
-
Measure the derivative absorbance of the mixed sample at this wavelength. This value will be directly proportional to the concentration of this compound. [1] 5. Similarly, find the zero-crossing point of this compound to quantify cinchocaine.
-
-
Ratio-Spectra First Derivative Method:
-
Scan the UV spectra of pure this compound, pure cinchocaine, and the mixed sample.
-
Divide the spectrum of the mixed sample by the spectrum of a standard solution of cinchocaine.
-
Generate the first derivative of this ratio spectrum.
-
The amplitude of the derivative at a specific wavelength will be proportional to the concentration of this compound. [1]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the typical excipients found in this compound formulations, and can they interfere with HPLC analysis?
-
A1: Common excipients in tablet formulations include binders (e.g., microcrystalline cellulose), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate). While generally inert, some excipients or their impurities can potentially interfere. For example, some polymers may leach and cause baseline noise or ghost peaks. It is crucial to run a blank (placebo) injection containing all excipients without the active pharmaceutical ingredient (API) to check for any interfering peaks at the retention time of this compound.
-
-
Q2: Can forced degradation products of this compound interfere with its quantification?
-
A2: Yes, forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis) are essential to identify potential degradation products. These products may have similar chromophores and could co-elute with the parent drug, leading to inaccurate quantification. A stability-indicating HPLC method must be developed and validated to ensure that all significant degradation products are well-resolved from the this compound peak.
-
-
Q3: What is the best way to prepare biological samples for this compound analysis to minimize interference?
-
A3: For LC-MS/MS analysis of this compound in biological matrices like plasma, protein precipitation followed by solid-phase extraction (SPE) is a robust sample preparation technique. This combination effectively removes proteins and phospholipids, which are major sources of matrix effects. For less complex matrices or when using HPLC-UV, a simple protein precipitation might be sufficient, but this should be validated by assessing matrix effects.
-
-
Q4: In the colorimetric method for this compound involving reaction with p-dimethylaminobenzaldehyde, what are the potential sources of interference?
-
A4: This method is based on the reaction with the primary aromatic amine group of this compound. Therefore, any other compound in the sample matrix that also contains a primary aromatic amine group could potentially react and cause a positive interference. It is important to ensure the specificity of this method for the sample matrix being analyzed.
-
References
Acediasulfone Synthesis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of acediasulfone and improve yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the alkylation of dapsone with bromoacetic acid.
Problem: Low or No Product Formation
-
Question: My reaction shows very low conversion of dapsone to this compound. What are the potential causes and solutions?
-
Answer: Low conversion can stem from several factors:
-
Inactive Reactants: Ensure the purity and reactivity of both dapsone and bromoacetic acid. Bromoacetic acid can degrade over time; using a freshly opened or purified bottle is recommended.
-
Insufficient Base: The reaction requires a base to neutralize the HBr formed. Without a sufficient amount, the reaction will stop as the amine becomes protonated. Ensure you are using at least one equivalent of a suitable base (e.g., sodium bicarbonate, sodium carbonate).
-
Low Reaction Temperature: While high temperatures can cause side reactions, the reaction may be too slow at room temperature. Gentle heating (e.g., 40-50°C) can often improve the reaction rate.
-
Poor Solubility: Dapsone has low water solubility.[1] If the reactants are not properly dissolved, the reaction cannot proceed efficiently. Consider using a co-solvent system (e.g., Ethanol/Water, Dioxane/Water) to improve solubility.
-
Problem: Significant Formation of Impurities
-
Question: My final product is contaminated with significant impurities, primarily a di-substituted byproduct. How can I minimize this?
-
Answer: The formation of a di-alkylated product, where both of dapsone's amino groups react with bromoacetic acid, is a common side reaction. To minimize this:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of dapsone to bromoacetic acid. An excess of bromoacetic acid will significantly favor the di-alkylation.
-
Slow Addition: Add the bromoacetic acid solution dropwise to the solution of dapsone and base. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.
-
pH Control: Maintaining a slightly basic pH is crucial. A pH that is too high can increase the nucleophilicity of the second amino group, promoting the side reaction.
-
-
Question: How do I remove the unreacted dapsone and the di-alkylated impurity from my final product?
-
Answer: Purification can be achieved through pH-based extraction or chromatography.
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent.
-
Wash with a basic aqueous solution (e.g., dilute sodium bicarbonate). This compound, being an amino acid, will deprotonate and move to the aqueous layer, while unreacted dapsone and the di-substituted product (which is less acidic) may remain in the organic layer.
-
Acidify the aqueous layer to precipitate the pure this compound.
-
-
Chromatography: Column chromatography using silica gel can effectively separate the components based on polarity.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general synthetic route for this compound?
-
A1: this compound is synthesized by reacting dapsone with bromoacetic acid.[1] This reaction results in the formation of 2-([4-(4-aminophenyl)sulfonylphenyl]amino)acetic acid, which can be administered as a water-soluble salt.[1]
-
Q2: What are the critical reaction parameters to control for maximizing yield?
-
A2: The most critical parameters are:
-
Molar Ratio of Reactants: A 1:1 ratio of dapsone to bromoacetic acid is crucial to prevent di-substitution.
-
Temperature: Gentle heating is often required, but excessive heat can lead to degradation and side products.
-
pH/Base: A sufficient amount of a mild base is necessary to drive the reaction to completion.
-
Solvent: A solvent system that can dissolve dapsone is essential for a homogeneous reaction.
-
-
Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?
-
A3:
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the consumption of dapsone and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and the relative amounts of starting material, product, and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can help identify impurities.
-
Data & Protocols
Data Presentation
Table 1: Effect of Reactant Ratio on Product Distribution (Illustrative)
| Molar Ratio (Dapsone:Bromoacetic Acid) | This compound Yield (%) | Di-substituted Byproduct (%) | Unreacted Dapsone (%) |
| 1 : 0.8 | 65 | < 2 | 33 |
| 1 : 1.0 | 85 | 5 | 10 |
| 1 : 1.2 | 70 | 20 | 10 |
| 1 : 1.5 | 55 | 35 | 10 |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is a representative methodology designed to favor mono-alkylation and improve yield.
-
Dissolution: In a round-bottom flask, dissolve dapsone (1 equivalent) in a suitable solvent mixture (e.g., 1:1 ethanol/water).
-
Add Base: Add sodium bicarbonate (1.1 equivalents) to the solution and stir until fully dissolved.
-
Reactant Addition: Prepare a solution of bromoacetic acid (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred dapsone mixture over 30-60 minutes at room temperature.
-
Reaction: After addition is complete, gently heat the mixture to 45°C and maintain for 4-6 hours. Monitor the reaction progress using TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid.
-
Adjust the pH of the filtrate to ~8.5 with a suitable base to ensure the product is deprotonated and soluble.
-
Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with dilute HCl to a pH of ~4.5. The this compound product will precipitate.
-
-
Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
Caption: Main and side reaction pathways in synthesis.
References
Acediasulfone Formulation Stability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acediasulfone formulations. The information provided is intended to assist in identifying and resolving common stability challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to dapsone?
This compound is an antimicrobial and antimalarial drug that acts as a long-acting prodrug of dapsone.[1][2] In the body, this compound is metabolized to dapsone, which is the active therapeutic agent used in the treatment of leprosy.[1][3] Due to this close structural and metabolic relationship, the stability profile of dapsone can provide valuable insights into the potential stability challenges of this compound.
Q2: What are the common signs of instability in my this compound formulation?
Instability in your this compound formulation can manifest in several ways. Physical signs of incompatibility may include color changes, the formation of precipitates, or phase separation in liquid formulations.[4] Chemical degradation, which may not always be visible, can lead to a decrease in the concentration of this compound and the emergence of degradation products.[5]
Q3: My this compound formulation is turning yellow/brown. Is this a sign of degradation?
The development of a yellowish to brownish discoloration in formulations containing dapsone, the active metabolite of this compound, has been reported.[6] While this color change can be concerning, it may not always correlate with a loss of chemical stability or potency.[6] However, any change in the physical appearance of your formulation should prompt a thorough investigation, including chemical analysis, to confirm the integrity of the active pharmaceutical ingredient (API).
Q4: Are there any known excipient incompatibilities with this compound?
While specific excipient compatibility studies for this compound are not widely published, data from its active metabolite, dapsone, suggests potential incompatibilities. For instance, the primary amine group in the dapsone structure can undergo a Maillard reaction with reducing sugars like sucrose, leading to degradation.[7] It is, therefore, advisable to avoid using reducing sugars in this compound formulations, particularly in liquid or semi-solid forms where moisture is present. Studies on other sulfone drugs have also shown potential incompatibilities with certain excipients, making careful preformulation screening essential.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected decrease in this compound concentration over time. | Chemical degradation. This could be due to hydrolysis, oxidation, or interaction with excipients. | Conduct forced degradation studies to identify the degradation pathway.[9][10] Analyze the formulation using a stability-indicating analytical method, such as HPLC, to quantify this compound and its degradants.[11] |
| Formation of precipitate in a liquid formulation. | Poor solubility or pH shift. this compound's solubility may be pH-dependent. Changes in the formulation's pH during storage can lead to precipitation. | Determine the pH-solubility profile of this compound. Consider using a buffering agent to maintain the optimal pH for solubility and stability. |
| Discoloration of the formulation. | Oxidation or Maillard reaction. The presence of oxygen or reactive excipients (e.g., reducing sugars) can cause discoloration.[6][7] | Protect the formulation from light and oxygen by using amber containers and nitrogen flushing.[12] Avoid the use of excipients known to cause discoloration with amine-containing drugs. |
| Inconsistent results between batches. | Variability in excipient quality or manufacturing process. Impurities in excipients can catalyze degradation.[5] | Qualify all excipients from suppliers and test for reactive impurities. Ensure consistent manufacturing process parameters, such as mixing times and temperatures. |
Data Summary
Since direct stability data for this compound is limited, the following table summarizes stability data for its active metabolite, dapsone, in an extemporaneously compounded oral suspension. This can serve as a reference for designing stability studies for this compound formulations.
Table 1: Stability of Dapsone (2 mg/mL) in Oral Suspension
| Storage Temperature | Vehicle | Shelf-Life (t₉₀) | Reference |
| 25°C (Room Temperature) | Oral Mix | < 7 days | [7] |
| 5°C (Refrigerated) | Oral Mix | ≥ 90 days | [7] |
| 25°C (Room Temperature) | Oral Mix SF (Sugar-Free) | ≥ 90 days | [7] |
| 5°C (Refrigerated) | Oral Mix SF (Sugar-Free) | ≥ 90 days | [7] |
| 25°C (Room Temperature) | N/A | 31.67 days | [11][12][13] |
| 4°C (Refrigerated) | N/A | 230.76 days | [11][12][13] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10]
-
Objective: To identify potential degradation pathways for this compound and to generate its degradation products.
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, excipients, or other impurities.
-
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
-
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Optimization: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Adjust the gradient and pH of the buffer to achieve optimal separation between this compound and its degradants.
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance.
-
Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Metabolic conversion of this compound to its active form, dapsone.
Caption: Potential degradation pathways for this compound.
Caption: General workflow for assessing formulation stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C14H14N2O4S | CID 66451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Drug-Excipient Compatibility Study in Pharmaceutical Formulation [m-pharmainfo.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Dapsone in Extemporaneously Compounded Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation development and stabililty testing of extemporaneous suspension prepared from dapsone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation development and stability testing of extemporaneous suspension prepared from dapsone tablets - ProQuest [proquest.com]
- 13. International Journal of Pharmaceutical Compounding [ijpc.com]
"troubleshooting inconsistent results with acediasulfone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results encountered during experiments with acediasulfone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antimicrobial and antimalarial agent.[1][2] It functions as a long-acting prodrug, meaning it is an inactive compound that is converted into its active form, dapsone, within the body.[1][2] The primary mechanism of action of dapsone is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4] By blocking this pathway, dapsone prevents the synthesis of nucleic acids, thereby inhibiting bacterial growth.[3]
Q2: Besides its antimicrobial activity, does this compound or dapsone have other effects?
Yes, the active form, dapsone, also possesses significant anti-inflammatory properties. This is attributed to its ability to inhibit myeloperoxidase (MPO), an enzyme found in neutrophils.[5] By inhibiting MPO, dapsone reduces the production of hypochlorous acid, a potent inflammatory molecule, thereby mitigating tissue damage during inflammation.[5]
Q3: What are the most common reasons for inconsistent results in my in vitro experiments with this compound?
Inconsistent results with this compound often stem from its nature as a prodrug. The conversion of this compound to the active compound, dapsone, is a critical step that can be highly variable in in vitro settings. Key factors influencing this conversion include:
-
Presence and Concentration of Serum: The conversion of this compound to dapsone is primarily mediated by carboxylesterases, which are present in serum.[6][7][8][9] Experiments conducted in serum-free media will likely show significantly lower or no conversion, leading to a lack of efficacy. The concentration of serum (e.g., Fetal Bovine Serum - FBS) can also impact the rate of conversion.
-
Cell Line Specific Esterase Activity: Different cell lines may exhibit varying levels of endogenous esterase activity, which can influence the rate of prodrug activation even in serum-free conditions.
-
Stability of this compound: The stability of this compound in cell culture media can be a factor. While sulfone compounds are generally stable, the specific conditions of your experiment (e.g., pH, temperature, media components) could potentially affect its integrity over time.
-
Purity of this compound: The presence of impurities or degradation products in your this compound stock can lead to unexpected or inconsistent biological effects.
Q4: How can I confirm that this compound is being converted to dapsone in my experimental system?
To confirm the conversion, you can perform a quantitative analysis of both this compound and dapsone concentrations in your cell culture supernatant or cell lysates over time. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.[2][10][11][12] By measuring the decrease in this compound and the corresponding increase in dapsone, you can determine the conversion rate in your specific experimental setup.
Troubleshooting Guides
Issue 1: this compound shows little to no effect in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Insufficient conversion to dapsone. | 1. Check for the presence of serum in your culture medium. Carboxylesterases in serum are crucial for the conversion. If using serum-free medium, consider adding a source of esterases or using dapsone directly as a positive control.[6][7][8][9] 2. Optimize serum concentration. If you are already using serum, try increasing the concentration to see if it enhances the effect. 3. Assess the esterase activity of your cell line. Some cell lines may have low endogenous esterase activity. |
| This compound instability. | 1. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 2. Check the pH of your culture medium. Extreme pH values can affect drug stability. |
| Incorrect dosage. | 1. Perform a dose-response curve. The effective concentration may be higher than anticipated depending on the conversion rate in your system.[11] 2. Use dapsone as a positive control. This will help you determine the expected effective concentration range for the active drug. |
| Cell permeability issues. | Although less likely for this class of molecules, consider if your specific cell type has barriers to uptake. |
Issue 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent serum quality or concentration. | 1. Use a single, quality-controlled batch of serum for a set of experiments. 2. Ensure accurate and consistent serum concentration in your media preparation. |
| Variable cell passage number or health. | 1. Use cells within a consistent and low passage number range. 2. Monitor cell viability and morphology to ensure cultures are healthy and consistent. |
| Inconsistent incubation times. | 1. Standardize all incubation times precisely. The conversion of this compound to dapsone is a time-dependent process. |
| Genetic polymorphism in target cells (if using primary cells or diverse cell lines). | Be aware that different cell lines or cells from different donors may have variations in the enzymes that metabolize dapsone, leading to different responses. |
Data Summary
Table 1: In Vitro Efficacy of Dapsone
| Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| Dihydropteroate Synthase (DHPS) Inhibition | Recombinant E. coli expressing M. leprae DHPS | IC50: 0.06 µg/mL | [3] |
| Dihydropteroate Synthase (DHPS) Inhibition | E. coli C600 | IC50: 3.0 µg/mL | [3] |
| Cytotoxicity | DU145 (prostate cancer) | IC50: 11.11 µM | [13] |
| Cytotoxicity | HeLa (cervical cancer) | IC50: 13.07 µM | [13] |
| Anti-inflammatory (TNF-α reduction) | LPS-stimulated bone marrow cells | Significant reduction at 25 µg/mL | [14] |
| Neutrophil Apoptosis | Human Neutrophils | Significant apoptosis at 50 µg/mL | [5] |
Table 2: Factors Influencing this compound Experiments
| Factor | Impact | Recommendation |
| Serum | Essential for conversion to dapsone due to carboxylesterase activity.[6][7][8][9] | Use serum-containing media or supplement with esterases. If using serum-free media, consider using dapsone directly. |
| Cell Type | Varying endogenous esterase activity can affect conversion rates. | Characterize the conversion rate in your specific cell line or use dapsone as a control. |
| pH | Can affect the stability of the lactone ring in some drug classes, though less critical for sulfones. | Maintain a stable physiological pH in your culture medium. |
| Drug Purity | Impurities can lead to off-target effects and inconsistent results. | Use high-purity this compound and verify its integrity. |
Experimental Protocols
Protocol 1: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol is adapted from a method used to assess the inhibitory activity of dapsone on DHPS.[3][15]
Materials:
-
Recombinant DHPS enzyme
-
Para-aminobenzoic acid (PABA)
-
7,8-dihydro-6-hydroxymethylpterin-pyrophosphate (DHPP)
-
Dihydropteroate reductase (DHFR)
-
NADPH
-
This compound and Dapsone (as a positive control)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing DHPS enzyme, DHFR, and NADPH in the assay buffer.
-
Add varying concentrations of this compound or dapsone to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the substrates PABA and DHPP.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Protocol 2: Myeloperoxidase (MPO) Inhibition Assay in Neutrophils
This protocol provides a general workflow to assess the anti-inflammatory potential of this compound by measuring the inhibition of MPO activity in activated neutrophils.
Materials:
-
Isolated human or murine neutrophils
-
This compound and Dapsone
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., sulfuric acid)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Isolate neutrophils from whole blood.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or dapsone for a specified time.
-
Activate the neutrophils with PMA to induce MPO release.
-
Add the TMB substrate. MPO will catalyze the oxidation of TMB, resulting in a blue color.
-
Stop the reaction with the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of MPO inhibition for each concentration of the compound.
Visualizations
Caption: Dapsone's anti-inflammatory signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dapsone Alters Phenotypical and Functional Properties of Human Neutrophils In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Carboxylesterases: General detoxifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
- 11. ijfmr.com [ijfmr.com]
- 12. Impurity profiling of dapsone using gradient HPLC method. | Semantic Scholar [semanticscholar.org]
- 13. Evaluation of dapsone and its synthetic derivative DDS‑13 in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KoreaMed Synapse [synapse.koreamed.org]
- 15. Protocol for evaluating the abilities of diverse nitroaromatic prodrug metabolites to exit a model Gram negative bacterial vector - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Acediasulfone vs. Dapsone: A Comparative Analysis of Efficacy in Leprosy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of acediasulfone and its active metabolite, dapsone, in preclinical leprosy models. While dapsone has been a cornerstone of leprosy treatment for decades, this compound offers a long-acting, injectable alternative. This document synthesizes experimental data to objectively compare their performance, detailing the underlying mechanisms and experimental protocols.
Introduction to this compound and Dapsone
Dapsone (4,4'-diaminodiphenyl sulfone, DDS) is a synthetic sulfone that has been central to the treatment of leprosy since the 1940s.[1] It possesses both antimicrobial and anti-inflammatory properties.[2] this compound (4,4'-diacetyldiaminodiphenyl sulfone, DADDS) is a diacetylated derivative of dapsone designed as a repository formulation.[3] Following intramuscular injection, this compound is slowly hydrolyzed in the body to release dapsone, thereby maintaining therapeutic drug levels for an extended period.[3]
Mechanism of Action
The antibacterial effect of both this compound and dapsone is ultimately mediated by dapsone. Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[4] By blocking the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, dapsone effectively halts the replication of Mycobacterium leprae.[4]
Caption: Metabolic conversion of this compound to dapsone and its inhibitory action on the bacterial folate synthesis pathway.
Comparative Efficacy in the Mouse Footpad Model
The efficacy of dapsone is dose-dependent. Studies have shown that continuous administration of dapsone in the diet of mice infected with M. leprae effectively inhibits bacterial multiplication. The minimal inhibitory concentration (MIC) of dapsone for M. leprae has been determined to be approximately 3 ng/mL in the plasma of mice.[6][7]
This compound, administered as a repository injection, has also been shown to be effective in preventing the multiplication of M. leprae in the mouse footpad.[8] Its efficacy is attributed to the sustained release of dapsone, which maintains plasma concentrations well above the MIC.
Table 1: Efficacy of Dapsone in the Mouse Footpad Model
| Dapsone Concentration in Diet ( g/100g ) | Resulting Plasma Dapsone Levels (approx.) | Outcome on M. leprae Multiplication | Reference |
| 0.00001% (10⁻⁵ g/100ml ) | ~3 ng/mL | Inhibition of multiplication of susceptible strains | [6][7] |
| 0.00003% (3x10⁻⁵ g/100ml ) | >3 ng/mL | Inhibition of multiplication of most strains | [6][7] |
| 0.0001% (10⁻⁴ g/100ml ) | >>3 ng/mL | Complete inhibition of multiplication of all susceptible strains | [6][7] |
| 0.1% | Not specified | 99.4% killing of viable M. leprae after 1 week of treatment | [9][10] |
Table 2: Comparison of Administration Strategies for Dapsone and this compound
| Drug | Administration Route | Dosing Regimen | Key Finding in Mouse Footpad Model | Reference |
| Dapsone | Oral (in diet) | Daily, continuous | Dose-dependent inhibition of M. leprae multiplication. | [6][7] |
| This compound | Intramuscular injection | Single, repository | Prevents the multiplication of M. leprae through sustained release of dapsone. | [8] |
Experimental Protocols
The Mouse Footpad Assay for M. leprae Viability and Drug Susceptibility
The mouse footpad technique is a crucial in vivo method for assessing the viability of M. leprae and the efficacy of antimicrobial agents.[11]
1. Inoculum Preparation:
-
A suspension of M. leprae is prepared from the skin biopsy of an untreated lepromatous leprosy patient.
-
The tissue is homogenized, and the bacilli are partially purified and suspended in a suitable medium.
-
The concentration of acid-fast bacilli (AFB) is determined by microscopic counting.
2. Inoculation:
-
A standardized number of bacilli (typically 5 x 10³ to 1 x 10⁴) in a small volume (e.g., 0.03 mL) is injected into the hind footpads of mice (e.g., Swiss albino or BALB/c strain).
3. Treatment:
-
For dapsone, the drug is typically incorporated into the mouse chow at various concentrations and administered continuously.
-
For this compound, a single intramuscular injection is given.
-
A control group of infected mice receives no treatment.
4. Harvest and Enumeration:
-
At various time points (usually several months post-infection), the mice are sacrificed.
-
The footpad tissue is harvested and homogenized.
-
The number of AFB in the footpad is counted using microscopic techniques.
5. Interpretation of Results:
-
In the untreated control group, M. leprae will multiply to a ceiling of approximately 10⁶ bacilli per footpad within 6-8 months.
-
In treated groups, a lack of multiplication or a reduction in the number of bacilli compared to the control group indicates drug efficacy.
-
The bactericidal activity can be further assessed by sub-inoculating the harvested bacilli into new sets of mice and observing for subsequent multiplication.
Caption: Experimental workflow for the mouse footpad assay to compare the efficacy of antileprosy drugs.
Conclusion
Both this compound and dapsone are effective against Mycobacterium leprae. This compound functions as a long-acting pro-drug, offering the significant advantage of infrequent, supervised administration, which can improve patient compliance. Its efficacy is entirely dependent on its conversion to dapsone. Dapsone, administered orally, has a well-established, dose-dependent inhibitory and bactericidal effect in leprosy models. The choice between these two agents in a clinical or research setting would likely be guided by the desired pharmacokinetic profile and treatment administration strategy rather than a fundamental difference in their mechanism of action or ultimate efficacy.
References
- 1. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first decade in experimental leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijl.org.in [ijl.org.in]
- 6. Susceptibility of Mycobacterium leprae to dapsone as a determinant of patient response to acedapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility of Mycobacterium leprae to Dapsone as a Determinant of Patient Response to Acedapsone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ILSL - Internacional Journal of Leprosy and other Mycobacterial Diseases- EDITORIAL- The Chemotherapy of Leprosy. Part 1<sup>*</sup> [ijl.ilsl.br]
- 9. Bactericidal Action of Dapsone Against Mycobacterium leprae in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bactericidal action of dapsone against Mycobacterium leprae in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THE EXPERIMENTAL DISEASE THAT FOLLOWS THE INJECTION OF HUMAN LEPROSY BACILLI INTO FOOT-PADS OF MICE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acediasulfone and Other Sulfones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of acediasulfone and other key sulfone drugs. This document summarizes their mechanisms of action, clinical applications, and performance data, supported by experimental evidence.
Executive Summary
Sulfone drugs, a class of synthetic antimicrobial agents, have been a cornerstone in the treatment of various infectious and inflammatory diseases for decades. Dapsone, the most well-known sulfone, has long been the standard of care for leprosy and is utilized for a range of dermatological conditions. This compound, a long-acting prodrug of dapsone, offers a different pharmacokinetic profile that may present advantages in certain clinical settings. This guide delves into a comparative analysis of these and other sulfones, presenting available data to inform research and development efforts.
Chemical Structures and Mechanisms of Action
Sulfones share a core chemical structure characterized by a sulfonyl group flanked by two aryl groups. Their primary antimicrobial mechanism of action lies in the inhibition of folic acid synthesis in susceptible microorganisms.
This compound is chemically N-(4-((4-aminophenyl)sulfonyl)phenyl)glycine. It is metabolized in the body to its active form, dapsone.
Dapsone (4,4'-diaminodiphenyl sulfone) is the parent compound for many sulfones. Its antibacterial effect stems from its structural similarity to para-aminobenzoic acid (PABA). Dapsone competitively inhibits dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. This inhibition disrupts the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, thereby exerting a bacteriostatic effect.[1]
Beyond its antimicrobial properties, dapsone also possesses significant anti-inflammatory effects. This is primarily achieved by inhibiting the myeloperoxidase-H2O2-halide system in neutrophils, which reduces the production of cytotoxic reactive oxygen species.[2] Dapsone is also known to suppress the production of pro-inflammatory cytokines such as IL-8 and inhibit the activation of NF-κB and COX enzymes.[3]
Other notable sulfones include sulfoxone, which is also a prodrug of dapsone.
Signaling Pathway: Antimicrobial Action of Sulfones
The following diagram illustrates the mechanism by which sulfones inhibit the folic acid synthesis pathway in bacteria.
Signaling Pathway: Anti-inflammatory Action of Dapsone
This diagram outlines the key pathways through which dapsone exerts its anti-inflammatory effects.
Comparative Performance Data
Direct comparative clinical trials between this compound and other sulfones are limited. However, data from individual studies provide insights into their respective efficacies.
Antimicrobial Activity
The antimicrobial efficacy of sulfones is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
| Drug | Microorganism | MIC (µg/mL) | Reference |
| Dapsone | Mycobacterium leprae | 0.003 - 0.028 | [4] |
| Dapsone | Staphylococcus aureus (MSSA) | 16 - 64 | [5] |
| Dapsone | Staphylococcus aureus (MRSA) | 16 - 64 | [5] |
| Dapsone | Streptococcus pyogenes | 4 - 64 | [5] |
| Dapsone | Propionibacterium acnes | 4 - 16 | [6] |
Clinical Efficacy in Leprosy
Acedapsone, administered as an intramuscular injection, has been studied for the treatment of leprosy. A long-term study in Papua New Guinea demonstrated a satisfactory clinical response in the majority of patients with multibacillary leprosy.[7] However, some patients experienced a reappearance of solid-staining M. leprae in their smears after 4 to 6 years of treatment, suggesting that a small number of viable bacilli may persist despite inhibitory concentrations of dapsone.[7]
Another study in Filipino leprosy patients found that a single injection of 225 mg of acedapsone resulted in plasma dapsone levels that were eight-fold higher than the MIC for M. leprae.[8] However, not all patients responded satisfactorily, and no direct correlation could be established between the bacteriological response and the pharmacokinetic parameters examined.[8]
Antimalarial Activity
This compound is also known to possess antimalarial activity.[9][10] However, specific quantitative data such as IC50 values from controlled in vitro studies are not widely available in the reviewed literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Mycobacterium leprae
Due to the inability to culture M. leprae in vitro, MIC determination has traditionally relied on the mouse footpad model. A more direct in vitro method has been developed using cultured peritoneal macrophages from mice.
Experimental Workflow: In Vitro MIC Assay for M. leprae
Detailed Methodology:
-
Macrophage Harvesting: Peritoneal macrophages are harvested from mice.
-
Cell Culture: The harvested macrophages are cultured in an appropriate medium.
-
Infection: The cultured macrophages are infected with live Mycobacterium leprae.
-
Drug Application: Serial dilutions of the sulfone drug to be tested are added to the infected macrophage cultures.
-
Incubation: The cultures are incubated for a defined period, for example, 72 hours.[4]
-
Assessment: A functional assay is performed to assess the viability and activity of the macrophages. One such assay is the EA (erythrocyte-antibody) rosetting technique, where a reduction in rosetting indicates macrophage dysfunction due to the intracellular growth of M. leprae.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that prevents the functional changes observed in untreated infected macrophages.[4]
Determination of Antimalarial Activity (IC50)
The in vitro antimalarial activity of compounds is typically determined against cultured Plasmodium falciparum.
Experimental Workflow: In Vitro Antimalarial Assay
References
- 1. Dapsone and sulfones in dermatology: overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Dapsone versus Community and Hospital Pathogens from the CANWARD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dapsone - Wikipedia [en.wikipedia.org]
- 4. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A decade since sulfonamide-based anti-malarial medicines were limited for intermittent preventive treatment of malaria among pregnant women in Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Sulfonamide Hypersensitivity: A Comparative Guide to the Cross-Reactivity of Acediasulfone
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profiles of sulfonamide-based drugs is paramount to ensuring patient safety and guiding therapeutic choices. This guide provides a detailed comparison of the cross-reactivity of acediasulfone, a prodrug of the sulfone dapsone, with other sulfonamides, supported by available clinical data and experimental methodologies.
The concern for cross-reactivity among sulfonamide-containing drugs is a long-standing clinical issue. However, a growing body of evidence suggests that the risk of cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is significantly lower than previously thought. This is largely attributed to key structural differences between these drug classes.
At a Glance: Comparative Cross-Reactivity of Dapsone
This compound is rapidly metabolized to dapsone, which is the active moiety responsible for its therapeutic effects and potential for hypersensitivity reactions. Therefore, the cross-reactivity of this compound is primarily dictated by the properties of dapsone. The following table summarizes the available clinical data on the cross-reactivity of dapsone in individuals with a confirmed allergy to sulfonamide antibiotics, compared to other non-antibiotic sulfonamides.
| Drug | Class | Reported Cross-Reactivity Rate in Patients with Sulfonamide Antibiotic Allergy | Key Structural Features Relevant to Cross-Reactivity |
| Dapsone | Sulfone | 21.7%[1] | Possesses an N4-arylamine group similar to sulfonamide antibiotics, but lacks the N1-heterocyclic ring.[2] |
| Celecoxib | COX-2 Inhibitor | Low/insignificant | Lacks the N1-heterocyclic ring and the N4-arylamine group.[2] |
| Hydrochlorothiazide | Thiazide Diuretic | Low/insignificant | Lacks the N1-heterocyclic ring and the N4-arylamine group.[2] |
| Furosemide | Loop Diuretic | Low/insignificant | Lacks the N1-heterocyclic ring and the N4-arylamine group.[2] |
| Sulfasalazine | Aminosalicylate | Potential for cross-reactivity | Metabolized to sulfapyridine, a sulfonamide antibiotic. |
| Sumatriptan | Triptan | Low/insignificant | Lacks the N1-heterocyclic ring and the N4-arylamine group.[2] |
Understanding the Structural Basis of Cross-Reactivity
Hypersensitivity reactions to sulfonamide antibiotics are often attributed to two key structural features that are typically absent in non-antibiotic sulfonamides.
Caption: Structural comparison of a typical sulfonamide antibiotic and dapsone.
Experimental Assessment of Cross-Reactivity: The Lymphocyte Transformation Test (LTT)
The Lymphocyte Transformation Test (LTT) is a key in-vitro method for investigating delayed-type (Type IV) hypersensitivity reactions to drugs, which are often T-cell mediated. This test assesses the proliferation of a patient's lymphocytes in response to a specific drug, indicating a cellular immune memory to that substance.
Experimental Protocol: Lymphocyte Transformation Test (LTT)
1. Sample Collection and Preparation:
-
Collect peripheral venous blood from the patient in heparinized tubes.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with a sterile saline solution and resuspend them in a complete cell culture medium.
2. Cell Culture and Stimulation:
-
Plate the PBMCs in a 96-well microtiter plate at a concentration of 1-2 x 10^5 cells per well.
-
Prepare serial dilutions of the test drugs (e.g., dapsone, sulfamethoxazole, and other sulfonamides) in the cell culture medium. A range of concentrations should be tested to identify a non-toxic, yet stimulatory dose.
-
Add the drug solutions to the respective wells containing the PBMCs. Include a negative control (cells with medium only) and a positive control (cells with a mitogen like phytohemagglutinin).
-
Incubate the plates for 5 to 7 days in a humidified incubator at 37°C with 5% CO2.
3. Measurement of Lymphocyte Proliferation:
-
16-24 hours before the end of the incubation period, add a radiolabeled nucleotide (e.g., 3H-thymidine) or a non-radioactive analogue (e.g., BrdU) to each well. Proliferating cells will incorporate this label into their newly synthesized DNA.
-
Harvest the cells and measure the amount of incorporated label using a scintillation counter (for 3H-thymidine) or an ELISA-based method (for BrdU).
4. Data Analysis:
-
Calculate the Stimulation Index (SI) for each drug concentration by dividing the mean counts per minute (CPM) or optical density (OD) of the drug-stimulated wells by the mean CPM or OD of the negative control wells.
-
An SI value greater than a predefined cutoff (typically ≥ 2 or 3) is considered a positive result, indicating a significant proliferative response of the patient's lymphocytes to the drug.
Caption: Experimental workflow for the Lymphocyte Transformation Test (LTT).
Discussion and Conclusion
The available evidence indicates that while a risk of cross-reactivity between this compound (dapsone) and sulfonamide antibiotics exists, it is not a universal phenomenon. A retrospective study in HIV-infected patients reported a cross-reactivity rate of 21.7% between dapsone and trimethoprim-sulfamethoxazole.[1] This is in contrast to the generally low to negligible risk of cross-reactivity observed with many other non-antibiotic sulfonamides that lack the key structural motifs associated with sulfonamide antibiotic hypersensitivity.
The presence of the N4-arylamine group in dapsone is the likely structural basis for this potential cross-reactivity, as it is also a feature of sulfonamide antibiotics. In contrast, non-antibiotic sulfonamides such as thiazide diuretics and COX-2 inhibitors typically lack this group, explaining their lower cross-reactivity potential.
For a definitive assessment of an individual's cross-reactivity profile, in-vitro diagnostic tools such as the Lymphocyte Transformation Test can provide valuable, patient-specific information. The LTT can help to elucidate the cellular immune response to this compound and a panel of other sulfonamides, thereby guiding safer and more precise therapeutic decisions.
References
An In Vivo Comparative Guide: Acediasulfone and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both acediasulfone (via its active metabolite, dapsone) and chloroquine exhibit in vivo antimalarial and anti-inflammatory activities. Chloroquine has been extensively studied in various animal models, demonstrating dose-dependent parasite clearance in murine malaria models and significant anti-inflammatory effects by modulating cytokine production. Dapsone has also shown anti-inflammatory activity in animal models, comparable to some non-steroidal anti-inflammatory drugs, and possesses antimalarial properties, particularly when used in combination with other agents. Pharmacokinetic profiles differ significantly, with chloroquine exhibiting a much longer elimination half-life than dapsone in animal models.
Data Presentation: Quantitative In Vivo Data
The following tables summarize key quantitative data from in vivo studies on dapsone and chloroquine.
Table 1: Comparative In Vivo Antimalarial Activity
| Parameter | Dapsone (this compound's active metabolite) | Chloroquine | Animal Model | Source |
| Dosage | 100 mg/kg (single dose) | 10-50 mg/kg (single dose) | Plasmodium berghei-infected mice | [3] |
| Effect | Less effective in hyperglycemic mice, suggesting interference with glucose utilization by the parasite. | Dose-related reduction in parasitemia (5- to >500-fold). | Plasmodium berghei-infected mice | [4][5] |
| Combination Therapy | Synergistic antimalarial activity when combined with dihydrofolate reductase inhibitors like cycloguanil and pyrimethamine. | Additive effect when combined with dihydroartemisinin (DHA). | Plasmodium falciparum (in vitro), P. berghei-infected mice | [6],[4][5] |
Table 2: Comparative In Vivo Anti-inflammatory Activity
| Parameter | Dapsone (this compound's active metabolite) | Chloroquine | Animal Model | Source |
| Model | Various established animal anti-inflammatory models | MC903-induced atopic dermatitis; Heme-induced inflammation | Rats, Mice | [7],[8][9] |
| Effect | Activity comparable to established non-steroidal anti-inflammatory drugs. Reduced tissue injuries and serum levels of TNF-alpha and IL-1β in a rat model of gastric erosions. | Alleviated dermatitis severity, reduced mast cell number, and diminished levels of IgE, TSLP, IL-4, and IL-13. Protected mice from heme-induced inflammatory effects. | Rats, Mice | [7][10],[8][9] |
| Mechanism | Reduction of neutrophil and eosinophil infiltration. Inhibition of myeloperoxidase. | Inhibition of TLR3 activation and NLRP3 inflammasome activation. Inhibition of TNF secretion and mitochondrial ROS production. | Not specified in vivo | [10],[8][9] |
Table 3: Comparative In Vivo Pharmacokinetics
| Parameter | Dapsone (this compound's active metabolite) | Chloroquine | Animal Model | Source |
| Administration | Oral | Subcutaneous, Intraperitoneal | Rats, Mice | [11],[4][12][13] |
| Peak Plasma Concentration (Cmax) | 4890 ng/ml (12 mg/kg, oral) | Dose-dependent | Rats, Mice | [11],[13] |
| Time to Peak (Tmax) | 1 hour (oral) | Not specified | Rats | [11] |
| Elimination Half-life (t1/2) | ~30 hours (in humans, similar after IV and oral in rats) | ~40 min (healthy mice), ~90 min (low parasitemia), ~410 min (heavy infection); 46.6 h (healthy mice, i.p.), 99.3 h (infected mice, i.p.) | Humans, Rats, Mice | [14],[4][12][13] |
| Bioavailability | 78% (oral) | Not specified | Rats | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Antimalarial Activity - Chloroquine
-
Infection: Mice were inoculated with 10⁷ P. berghei-parasitized erythrocytes.[4][5]
-
Drug Administration: Chloroquine was administered intraperitoneally at single doses of 10, 20, 30, and 50 mg/kg of body weight.[4][5]
-
Assessment: Parasitemia was monitored over time to determine the reduction in parasite load. Survival time of the mice was also recorded.[4][5]
In Vivo Anti-inflammatory Activity - Dapsone
-
Animal Model: Rats with experimentally induced gastric erosions.[10]
-
Induction of Inflammation: Gastric erosions were induced in the animal model.
-
Drug Administration: Dapsone was administered to the test groups.
-
Assessment: The extent of tissue injuries and erosion area was evaluated. Serum levels of inflammatory cytokines, TNF-alpha, and IL-1β, as well as the expression of NF-κB and tissue concentration of myeloperoxidase, were measured.[10]
In Vivo Pharmacokinetics - Dapsone
-
Animal Model: Rats.[11]
-
Drug Administration: A single oral or intravenous dose of 12 mg/kg was administered.[11]
-
Sample Collection: Blood samples were collected at various intervals up to 24 hours.[11]
-
Analysis: Plasma concentrations of dapsone were determined using liquid chromatography-tandem mass spectroscopy to calculate pharmacokinetic parameters such as Cmax, Tmax, bioavailability, and elimination half-life.[11]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the in vivo comparison of this compound and chloroquine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic antimalarial activity of dapsone/dihydrofolate reductase inhibitors and the interaction of antifol, antipyrimidine and antipurine combinations against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory actions of dapsone and its related biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroquine inhibits pro-inflammatory effects of heme on macrophages and invivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Chloroquine on Type 2 Inflammatory Response in MC903-Induced Atopic Dermatitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. leprosy-information.org [leprosy-information.org]
- 12. The pharmacokinetics of chloroquine in healthy and Plasmodium chabaudi-infected mice: implications for chronotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. parasite-journal.org [parasite-journal.org]
- 14. Clinical pharmacokinetics of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
Acediasulfone vs. Novel Antimalarials: A Comparative Guide for Researchers
An objective analysis of the efficacy of the traditional antimalarial prodrug, acediasulfone, in comparison to a new generation of antimalarial candidates. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of available efficacy data, detailed experimental protocols, and visual representations of key concepts.
Executive Summary
The landscape of antimalarial drug discovery is in a constant state of evolution, driven by the urgent need to combat the spread of drug-resistant Plasmodium falciparum. This guide provides a comparative analysis of this compound, a long-acting prodrug of the dihydrofolate reductase inhibitor dapsone, and three novel antimalarial candidates with distinct mechanisms of action: Cipargamin (KAE609), Ganaplacide (KAF156), and MMV533.
Due to the limited availability of direct efficacy data for this compound, this comparison utilizes data for its active metabolite, dapsone, as a proxy. The findings indicate that while dapsone exhibits activity against P. falciparum, the novel agents generally demonstrate superior potency, particularly against drug-resistant strains, and faster parasite clearance rates in clinical settings. This guide presents the available quantitative data in structured tables, details the experimental methodologies used to generate this data, and provides visual diagrams to elucidate key pathways and processes.
Comparative Efficacy Analysis
The following tables summarize the available in vitro and in vivo efficacy data for dapsone (as a proxy for this compound) and the selected novel antimalarials.
Table 1: In Vitro Efficacy against Plasmodium falciparum
| Compound | Strain(s) | IC50 (nM) | Citation(s) |
| Dapsone | Field isolates (Kenya) | Variable, with some resistant isolates showing IC50 >10 µg/mL* | [1] |
| K1 (Chloroquine-resistant) | - | [2] | |
| 3D7 (Chloroquine-sensitive) | - | [2] | |
| Cipargamin (KAE609) | - | Fast-acting | [3] |
| Ganaplacide (KAF156) | Multidrug-resistant strains | Low nanomolar | [4] |
| MMV533 | 3D7 | - | [3] |
*Note: 10 µg/mL is approximately 40,270 nM
Table 2: Clinical Efficacy and Pharmacodynamics
| Compound | Study Population | Key Efficacy Endpoints | Citation(s) |
| Dapsone (in combination) | Children with uncomplicated falciparum malaria | In combination with chlorproguanil, cleared parasitemia within 72 hours. | [5] |
| Cipargamin (KAE609) | Adults with uncomplicated P. falciparum malaria | Median parasite clearance time of 8 hours. | [6] |
| Ganaplacide (KAF156) | Healthy volunteers (CHMI model) | Doses of 100 mg and above provided 100% protection. | [7][8] |
| MMV533 | Healthy volunteers (VIS model) | Parasite reduction ratio (log10PRR48) of 2.27 at 100 mg. | [3] |
Mechanism of Action
The signaling pathways and mechanisms of action for these antimalarials are fundamentally different, which is a key factor in the development of novel drugs to overcome existing resistance.
Caption: Mechanisms of action for Dapsone and novel antimalarials.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antimalarial efficacy.
In Vitro Drug Susceptibility Testing: SYBR Green I Assay
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.[6][7][9]
Objective: To measure the inhibition of parasite growth in the presence of a drug.
Methodology:
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Drug Preparation: The test compounds are serially diluted to various concentrations.
-
Assay Plate Preparation: In a 96-well plate, the parasite culture is added to wells containing the different drug concentrations. Control wells with no drug are also included.
-
Incubation: The plate is incubated for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I binds to the DNA of the parasites.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition at each drug concentration, and the IC50 value is determined by non-linear regression analysis.
References
- 1. Plasmodium falciparum: in vitro activity of sulfadoxine and dapsone in field isolates from Kenya: point mutations in dihydropteroate synthase may not be the only determinants in sulfa resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Chlorproguanil/dapsone for the treatment of non-severe Plasmodium falciparum malaria in Kenya: a pilot study [scite.ai]
- 6. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
- 8. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
A Head-to-Head Comparison: Acediasulfone and Sulfadoxine in Antimalarial Drug Development
In the landscape of antimalarial drug discovery and development, sulfonamides and sulfones have historically played a significant role. This guide provides a detailed, data-driven comparison of acediasulfone and sulfadoxine, two compounds that inhibit folate biosynthesis in Plasmodium falciparum. While direct head-to-head clinical trials are not available in the published literature, this document synthesizes existing data to offer a comparative overview for researchers, scientists, and drug development professionals. This compound is a long-acting prodrug of dapsone, and as such, the data presented for this compound is based on the activity of its active metabolite, dapsone.[1][2][3][4]
Mechanism of Action: Targeting Folate Synthesis
Both this compound (via its active form, dapsone) and sulfadoxine function by inhibiting the dihydropteroate synthase (DHPS) enzyme in the folate biosynthesis pathway of malaria parasites.[5][6][7] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for tetrahydrofolate, which is essential for DNA and RNA synthesis. By acting as competitive inhibitors of para-aminobenzoic acid (PABA), these drugs disrupt a metabolic pathway vital for the parasite's survival and replication.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are critical to its efficacy and dosing regimen. The following table summarizes the available data for dapsone (the active form of this compound) and sulfadoxine.
| Parameter | Dapsone (from this compound) | Sulfadoxine |
| Bioavailability | ~70-80% (oral dapsone) | Readily absorbed orally |
| Time to Peak Concentration (Tmax) | 4-8 hours (oral dapsone)[8] | ~4 hours |
| Protein Binding | 70-90% | Highly protein bound |
| Metabolism | Hepatic (CYP2E1, N-acetylation, N-hydroxylation)[8] | Hepatic |
| Elimination Half-life | 10-50 hours (average ~28 hours)[8] | ~100-200 hours |
| Excretion | Primarily renal as metabolites[8] | Primarily renal |
Efficacy Data
While no direct comparative studies between this compound and sulfadoxine were identified, the following tables present efficacy data for dapsone and sulfadoxine, often in combination with other antimalarial agents, against P. falciparum.
Table 1: Efficacy of Dapsone-Containing Regimens
| Combination | Study Population | Efficacy Endpoint | Result | Reference |
| Dapsone + Pyrimethamine | School children in Mozambique | Prophylaxis of P. falciparum | 100% protection in the treatment group vs. 28 infections in placebo group | [9] |
| Chlorproguanil + Dapsone + Artesunate | Children in Rwanda | PCR-adjusted Adequate Clinical and Parasitological Response (ACPR) at Day 28 | Site 1: 73.3%; Site 2: 70.5% | [10] |
| Chlorproguanil + Dapsone | Children in Africa | Clinical and Parasitological Response by Day 14 | 96% in the CD group vs. 89% in the SP group |
Table 2: Efficacy of Sulfadoxine-Containing Regimens
| Combination | Study Population | Efficacy Endpoint | Result | Reference |
| Sulfadoxine + Pyrimethamine (SP) | Children in Kenya | Parasitological cure rate | 62.7% sensitive infections | [11] |
| Amodiaquine + SP | Children in Tanzania | Clinical efficacy at Day 28 | 96.2% | [12] |
| Artesunate + SP | Patients in India | Adequate Clinical and Parasitological Response (ACPR) at Day 28 | 100% |
Safety and Tolerability
The safety profiles of both drugs are a crucial consideration in their clinical application.
Dapsone (from this compound): The most common adverse effects are gastrointestinal, including abdominal pain, anorexia, and vomiting.[13] Hematological side effects are a significant concern, with hemolysis being the most prominent, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[7] Methemoglobinemia can also occur.[7] Rare but serious reactions include agranulocytosis and skin reactions like toxic epidermal necrolysis.[14][15]
Sulfadoxine: Common side effects include gastrointestinal disturbances and skin rashes. Severe and potentially fatal skin reactions such as Stevens-Johnson syndrome and toxic epidermal necrolysis are rare but have been reported. Hematological effects like agranulocytosis and aplastic anemia can also occur.
Experimental Protocols
In Vitro Antimalarial Drug Efficacy Testing
A common method for assessing the in vitro efficacy of antimalarial compounds is the [³H]-hypoxanthine incorporation assay. This method measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a DNA precursor, into the parasite's nucleic acids.
Methodology:
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in a low-oxygen environment.
-
Drug Dilution: Test compounds (this compound, dapsone, sulfadoxine) are serially diluted in 96-well microtiter plates.
-
Infection: Synchronized ring-stage parasites are added to the wells.
-
Incubation: Plates are incubated for 24 hours to allow for parasite maturation.
-
Radiolabeling: [³H]-hypoxanthine is added to each well.
-
Second Incubation: Plates are incubated for an additional 24 hours to allow for incorporation of the radiolabel.
-
Harvesting and Measurement: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.
In Vivo Antimalarial Drug Efficacy Assessment
The 4-day suppressive test in a murine model is a standard in vivo method to evaluate the efficacy of antimalarial drug candidates.
Methodology:
-
Animal Model: Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.
-
Drug Administration: The test compounds are administered to the mice, typically orally, for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: A thin blood smear is prepared from each mouse on day 4 post-infection, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of suppression. The 50% and 90% effective doses (ED50 and ED90) can then be determined.[16]
Conclusion
References
- 1. This compound | C14H14N2O4S | CID 66451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Acedia Sulphone - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dapsone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Dapsone - Wikipedia [en.wikipedia.org]
- 8. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Efficacy of dapsone with pyrimethamine (Maloprim) for malaria prophylaxis in Maputo, Mozambique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomised trial to assess the efficacy and safety of chlorproguanil/dapsone + artesunate for the treatment of uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inadequate prophylaxis of malaria with dapsone-pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The assessment of antimalarial drug efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dapsone Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dapsone (Dapsone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. Dapsone - FDA Drug Approval Details [trial.medpath.com]
- 16. mmv.org [mmv.org]
Acediasulfone vs. Dapsone: A Comparative Pharmacokinetic Analysis
A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic profiles of the long-acting prodrug acediasulfone and its active metabolite, dapsone.
This guide provides a detailed comparison of the pharmacokinetic properties of this compound and dapsone, two sulfone drugs pivotal in the treatment of various infectious and inflammatory diseases. This compound, a diacetylated derivative of dapsone, is administered intramuscularly as a depot injection, leading to a significantly different pharmacokinetic profile compared to orally administered dapsone. Understanding these differences is crucial for optimizing therapeutic regimens and informing the development of new long-acting drug formulations.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and dapsone are summarized in the tables below, offering a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.
Table 1: Pharmacokinetic Parameters of this compound (as Acedapsone) Following Intramuscular Administration
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) of Acedapsone | 22 - 35 days | [1] |
| Time to Peak Plasma Concentration (Tmax) of Dapsone (metabolite) | 7 - 35 days | [1] |
| Elimination Half-life (t½) of Acedapsone | ~46 days | |
| Elimination Half-life (t½) of Dapsone (metabolite) | ~43 days | [1] |
| Elimination Half-life (t½) of Monoacetyldapsone (metabolite) | ~43 days | [1] |
Table 2: Pharmacokinetic Parameters of Dapsone Following Oral Administration
| Parameter | Value | Reference |
| Bioavailability | ~70-80% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours | [1] |
| Elimination Half-life (t½) | ~30 hours | [1][2] |
| Volume of Distribution (Vd) | 1.5 L/kg | [1][2] |
| Protein Binding | 70 - 90% | [1][2] |
| Protein Binding of Monoacetyldapsone (MADDS) | Almost completely bound | [1] |
Experimental Protocols
The data presented in this guide are derived from clinical and pharmacokinetic studies employing validated analytical methodologies. Below are detailed descriptions of the typical experimental protocols used to assess the pharmacokinetics of this compound and dapsone.
This compound Pharmacokinetic Study Protocol (Intramuscular Administration)
A study to determine the pharmacokinetics of this compound would typically involve the following steps:
-
Subject Selection: Healthy adult volunteers or patients with the target disease (e.g., leprosy) are recruited. Inclusion and exclusion criteria are strictly followed to ensure a homogenous study population.
-
Drug Administration: A single dose of 225 mg of acedapsone (the diacetylated form of this compound) is administered as an intramuscular injection into the gluteal muscle[3].
-
Blood Sampling: Venous blood samples are collected at predetermined time points. Given the long-acting nature of the drug, sampling may occur over an extended period (e.g., on days 2, 7, 15, 30, 60, and 75 post-injection)[3].
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Analytical Method - Spectrofluorometry: Plasma concentrations of dapsone (the active metabolite) are determined using a spectrofluorometric technique. This method involves the extraction of the drug from the plasma and measurement of its fluorescence at a specific wavelength[3].
Dapsone Pharmacokinetic Study Protocol (Oral Administration)
A typical pharmacokinetic study of orally administered dapsone follows this protocol:
-
Subject Selection: Healthy adult volunteers are recruited for the study.
-
Drug Administration: A single oral dose of 100 mg of dapsone is administered to the subjects[4].
-
Blood and Saliva Sampling: Blood and saliva samples are collected at various time points after drug administration to determine the concentration of dapsone and its primary metabolite, monoacetyldapsone (MADDS)[4].
-
Sample Processing: Blood is processed to obtain plasma or serum.
-
Analytical Method - High-Performance Liquid Chromatography (HPLC): The concentrations of dapsone and MADDS in plasma/serum and saliva are quantified using a validated HPLC method with UV detection[5][6][7].
-
Sample Preparation: Plasma/serum samples are deproteinized, typically with a solvent like acetone. The supernatant is then evaporated, and the residue is reconstituted in the mobile phase[6][8].
-
Chromatographic Conditions: A C18 column is commonly used for separation. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol)[6][7].
-
Detection: The eluting compounds are detected by a UV detector at a specific wavelength, often around 295 nm[6][8].
-
Visualizations
The following diagrams illustrate the metabolic pathway of dapsone and a typical experimental workflow for a pharmacokinetic study.
Caption: Metabolic pathway of Dapsone.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. clinical-pharmacokinetics-of-dapsone - Ask this paper | Bohrium [bohrium.com]
- 2. Clinical pharmacokinetics of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood dapsone levels in leprosy patients treated with acedapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and protein binding interactions of dapsone and pyrimethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous high performance liquid chromatographic determination of dapsone and monoacetyldapsone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. High-performance liquid chromatographic method with ultraviolet detection for the determination of dapsone and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of Acediasulfone and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the prodrug acediasulfone and its primary active metabolite, dapsone, along with dapsone's significant metabolites. This analysis is supported by available experimental data on their metabolic pathways, pharmacokinetic profiles, and analytical determination.
This compound is recognized as a long-acting prodrug of dapsone, the latter being a well-established antibacterial and anti-inflammatory agent. The primary therapeutic action of this compound is mediated through its in vivo conversion to dapsone. Understanding the metabolic cascade and the characteristics of the resulting metabolites is crucial for optimizing therapeutic strategies and mitigating potential toxicities.
Metabolic Pathway and Key Metabolites
This compound undergoes hydrolysis to yield its active form, dapsone. While the specific enzymes catalyzing this initial step are not extensively detailed in the available literature, it is the critical activation step. Following its formation, dapsone is primarily metabolized in the liver through two main pathways: N-acetylation and N-hydroxylation, reactions mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1, CYP2C, and CYP3A4.[1]
The key metabolites of dapsone are:
-
Dapsone: The primary active therapeutic agent.
-
Monoacetyl Dapsone (MADDS): A major metabolite formed through N-acetylation. The ratio of MADDS to dapsone in the plasma can be used to determine a patient's acetylator phenotype.
-
Dapsone Hydroxylamine (DDS-NOH): Formed via N-hydroxylation, this metabolite is implicated in the hematological toxicity associated with dapsone therapy, such as methemoglobinemia and hemolysis.[2][3]
Comparative Pharmacokinetics
This compound is designed for long-acting delivery of dapsone. Limited direct comparative pharmacokinetic data for this compound and its metabolites from a single study is available. However, by compiling data from various studies on dapsone, a general pharmacokinetic profile can be established.
| Parameter | This compound | Dapsone | Monoacetyl Dapsone (MADDS) | Dapsone Hydroxylamine (DDS-NOH) |
| Time to Peak (Tmax) | ~22-35 days (for peak dapsone/MADDS levels) | ~4 hours | ~3.8-4.3 hours | - |
| Elimination Half-life (t½) | ~46 days | ~30 hours | ~20-21 hours | - |
| Metabolism | Hydrolysis to dapsone | N-acetylation, N-hydroxylation | - | - |
| Primary Active Moiety | No (Prodrug) | Yes | Low activity | Implicated in toxicity |
Note: The Tmax for this compound reflects the time to reach peak concentrations of its active metabolites, dapsone and MADDS, indicating its slow-release nature. Data for dapsone and MADDS are from studies involving direct dapsone administration.[4][5][6]
Experimental Protocols
Determination of Dapsone and its Metabolites in Biological Samples
The simultaneous quantification of dapsone and its metabolites is crucial for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the method of choice for its sensitivity and specificity.
Sample Preparation (Human Plasma):
-
To 0.200 mL of K2EDTA human plasma, add 0.050 mL of an internal standard solution (e.g., Dapsone-d8).[2]
-
Vortex the sample.
-
Add 0.200 mL of 5mM Ammonium Acetate and vortex again.[2]
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml).[2]
-
Condition the cartridge with 1 mL of methanol.[2]
-
Equilibrate with 1 mL of HPLC-grade water.[2]
-
Load the entire sample onto the cartridge.[2]
-
Wash with 1 mL of HPLC-grade water, followed by 1 mL of 5% methanol in water.[2]
-
Elute the analytes with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[2]
-
-
Transfer the eluate to an autosampler vial for analysis.[2]
HPLC-MS/MS Conditions:
-
Column: Chromolith C18 Hi-resolution column (100mm × 4.6mm ID) or equivalent.[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2mM ammonium acetate.[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Detection: Electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.[7]
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the relationships and processes discussed, the following diagrams are provided.
Caption: Metabolic conversion of this compound to dapsone and its major metabolites.
Caption: Experimental workflow for the analysis of this compound and its metabolites.
Concluding Remarks for the Scientific Community
The conversion of this compound to dapsone provides a prolonged therapeutic window for dapsone's antibacterial and anti-inflammatory effects. However, this also means a sustained exposure to dapsone and its potentially toxic metabolite, dapsone hydroxylamine. A thorough understanding of the metabolic profiling and pharmacokinetic parameters of both the parent prodrug and its metabolites is essential for the safe and effective clinical application of this compound. The provided analytical methodology offers a robust framework for researchers to conduct further investigations into the disposition and potential toxicities of this compound and its metabolic products. Future research should focus on elucidating the specific enzymes responsible for this compound hydrolysis and conducting direct comparative toxicity studies to fully characterize the safety profile of this long-acting dapsone prodrug.
References
- 1. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and drug interactions of newer anti -leprosy drugs - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Clinical pharmacokinetics of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of dapsone and acetylated dapsone in serum and saliva. | Semantic Scholar [semanticscholar.org]
- 7. SIMULTANEOUS DETERMINATION OF DAPSONE AND ITS MAJOR METABOLITE N-ACETYL DAPSONE BY LC-MS / MS METHOD | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Acediasulfone
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical protocols for the handling of Acediasulfone, a crucial antimicrobial and antimalarial drug development compound. Adherence to these guidelines is mandatory to ensure the safety of all personnel and the integrity of research activities. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound in its solid form or in solution. The following table summarizes the required PPE, which should be donned before any handling procedures begin.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is required when there is a significant risk of splashes.[1] | Protects eyes from dust particles and accidental splashes of solutions. |
| Hand Protection | Nitrile or Butyl rubber gloves. | Provides a protective barrier against skin contact. These materials offer good resistance to a broad range of organic chemicals.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge and a P95, P100, or N95 particulate filter.[4][5][6][7] | This compound is a solid that can become airborne as dust. The OV cartridge is necessary when working with solutions. Use in a well-ventilated area or a chemical fume hood is also required.[1] |
This compound Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Operational and Disposal Plans: Step-by-Step Guidance
Strict adherence to the following procedures is mandatory for all personnel working with this compound.
Engineering Controls
-
Ventilation: Always handle solid this compound and its solutions in a certified chemical fume hood or a glove box to minimize inhalation exposure.[1] If a fume hood is not available, use a NIOSH-approved respirator.
Handling Procedures
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Assemble all necessary equipment and materials.
-
Weighing: When weighing the solid compound, use a draft shield to prevent the powder from becoming airborne.
-
Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Spill and Emergency Procedures
-
Minor Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material for liquids or a damp cloth for solids to avoid raising dust.
-
Carefully sweep or wipe the material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify the laboratory supervisor and the institutional safety office.
-
Prevent entry to the area until it has been deemed safe by safety personnel.
-
Disposal Plan
As a pharmaceutical and organic compound, this compound waste is considered hazardous chemical waste and must be disposed of accordingly.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), in a clearly labeled, leak-proof hazardous waste container.[8][9]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, leak-proof hazardous waste container.[8][9]
-
Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed environmental health and safety service.[1][10][11][12] Do not dispose of this compound down the drain or in the regular trash.[2]
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. safetyvestsandmore.com [safetyvestsandmore.com]
- 3. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 4. firesupplydepot.com [firesupplydepot.com]
- 5. brewfloors.com [brewfloors.com]
- 6. theridgepro.com [theridgepro.com]
- 7. fibreglast.com [fibreglast.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. Laboratory and Research Organizations | Stericycle [stericycle.com]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. gaiaca.com [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
